molecular formula C4H5IN2O B1602748 4-Iodo-5-methylisoxazol-3-amine CAS No. 930-85-8

4-Iodo-5-methylisoxazol-3-amine

Cat. No.: B1602748
CAS No.: 930-85-8
M. Wt: 224 g/mol
InChI Key: ABSKCUUMSKWKSW-UHFFFAOYSA-N
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Description

4-Iodo-5-methylisoxazol-3-amine is a useful research compound. Its molecular formula is C4H5IN2O and its molecular weight is 224 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-5-methylisoxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methylisoxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKCUUMSKWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595164
Record name 4-Iodo-5-methyl-1,2-oxazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-85-8
Record name 4-Iodo-5-methyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 4-Iodo-5-methylisoxazol-3-amine

[1]

Executive Summary

4-Iodo-5-methylisoxazol-3-amine is a high-value heterocyclic building block in medicinal chemistry.[1] Its structural significance lies in the orthogonality of its functional groups: the C3-amine serves as a hydrogen bond donor/acceptor or nucleophile for amide coupling, while the C4-iodide provides a critical handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).[1]

This guide details the Regioselective Electrophilic Aromatic Substitution (


)1N-Iodosuccinimide (NIS)1

Strategic Retrosynthesis & Mechanism

The synthesis relies on the inherent nucleophilicity of the isoxazole C4 position. The 3-amino group acts as a strong electron-donating group (EDG), increasing electron density at C4 through resonance. This makes C4 highly susceptible to attack by electrophilic iodine species (

1
Mechanism of Action ( )

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The isoxazole ring attacks the electropositive iodine of NIS, forming a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.

GSubstrate5-methylisoxazol-3-amine(Nucleophile)ComplexSigma Complex(Intermediate)Substrate->Complex Attack at C4ReagentN-Iodosuccinimide(Electrophile Source)Reagent->Complex I+ TransferProduct4-Iodo-5-methylisoxazol-3-amine(Target)Complex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the C4-iodination of 5-methylisoxazol-3-amine.[1]

Experimental Protocol

Method A: N-Iodosuccinimide (NIS) in Acetonitrile (Recommended)

This method is preferred for drug discovery applications due to its operational simplicity, high regioselectivity, and ease of purification compared to elemental iodine (

Target Scale: 10.0 mmol (approx. 1.0 g of starting material)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
5-Methylisoxazol-3-amine 98.101.0981 mgSubstrate
N-Iodosuccinimide (NIS) 224.981.12.47 gIodinating Agent
Acetonitrile (MeCN) --10 mL (1.0 M)Solvent
Sodium Thiosulfate (aq) --10% soln.[1]Quench
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisoxazol-3-amine (981 mg, 10.0 mmol) in Acetonitrile (10 mL). Ensure the solution is homogeneous.

  • Addition: Cool the solution to 0°C (ice bath) to minimize exotherm. Add NIS (2.47 g, 11.0 mmol) portion-wise over 5 minutes.

    • Note: The solution may darken to a reddish-brown color; this is normal.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours. The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      ).
    • Optimization: If conversion is slow (>4h), heat to 45°C.

  • Quench: Once complete, dilute the mixture with EtOAc (50 mL) and pour into a separatory funnel containing 10% aqueous Sodium Thiosulfate (30 mL). Shake vigorously until the iodine color dissipates (organic layer turns pale yellow/colorless).

  • Workup:

    • Separate the layers.[2][6]

    • Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Combine organic layers and wash with Brine (sat.[1] NaCl, 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, purify via:

    • Recrystallization: Hexanes/EtOAc or Ethanol.[1]

    • Flash Column Chromatography: Gradient 0%

      
       40% EtOAc in Hexanes.
      
Experimental Workflow Diagram

WorkflowStartStart: Dissolve Aminein MeCN (0°C)AddNISAdd NIS (1.1 eq)Portion-wiseStart->AddNISMonitorStir RT (2-4h)Monitor TLC/LCMSAddNIS->MonitorQuenchQuench with10% Na2S2O3 (aq)Monitor->Quench CompleteExtractExtraction (EtOAc)& Brine WashQuench->ExtractDryDry (Na2SO4) &ConcentrateExtract->DryPurifyRecrystallization(if needed)Dry->Purify

Figure 2: Operational workflow for the synthesis of 4-iodo-5-methylisoxazol-3-amine.[1]

Characterization & Validation

To ensure the integrity of the product, the following spectral features must be confirmed. The key indicator of success is the disappearance of the C4-proton signal .

  • Physical State: Off-white to pale yellow solid.[1]

  • 1H NMR (DMSO-

    
     or 
    
    
    ):
    • Starting Material: Singlet at

      
       ppm (C4-H ).[1]
      
    • Product:Absence of the signal at

      
       ppm.[1]
      
    • Methyl Group:[1][3][5][7][8] Singlet at

      
       ppm (may shift slightly downfield due to iodine).[1]
      
    • Amine: Broad singlet at

      
       ppm (exchangeable).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observe characteristic Iodine isotope pattern (though I is monoisotopic, the mass defect is distinct).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temperature too low or wet solvent.[1]Heat to 60°C; ensure MeCN is dry. Add 0.1 eq TFA to catalyze if substrate is sluggish.[1]
Poly-iodination Excess NIS or high concentration.[1]Strictly control stoichiometry (1.05 - 1.1 eq). Dilute to 0.5 M.
Dark Product Color Residual Iodine (

).[1]
Wash organic layer thoroughly with Na2S2O3. Recrystallize from Ethanol/Water.[1]
Low Yield Product solubility in aqueous layer.[1]The product is polar. Salt out the aqueous layer with NaCl before back-extraction.[1]

Safety & Handling (E-E-A-T)

  • Shock Sensitivity: While 3-amino-5-methylisoxazole is stable, iodinated azoles can inherently possess higher energy.[1] Do not subject the dry solid to excessive heat (>100°C) or mechanical shock during scale-up.

  • NIS Hazards: N-Iodosuccinimide is an irritant and can release

    
     upon decomposition.[1] Handle in a fume hood.
    
  • Light Sensitivity: Aryl iodides are sensitive to photodeiodination.[1] Store the final product in amber vials wrapped in foil at 4°C.

References

  • General Reactivity of 3-Amino-5-methylisoxazole

    • PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole.[1] National Center for Biotechnology Information (2025). Link

  • Iodination Protocol (Analogous Conditions)

    • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents (CN108329279B).[1] Describes the use of NIS/MeCN for isoxazole iodination. Link

  • Use of NIS in Heterocycle Synthesis

    • N-Iodosuccinimide (NIS).[1] Organic Chemistry Portal.[1] Detailed utility of NIS in electrophilic substitutions. Link

  • Safety Data (Substrate)

    • Safety Data Sheet: 3-Amino-5-methylisoxazole.[1][5] Sigma-Aldrich.[1] Link

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodo-5-methylisoxazol-3-amine and its Precursor

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Numerous clinically approved drugs, such as the antibiotic Sulfamethoxazole and the anti-inflammatory agent Valdecoxib, feature this versatile core, demonstrating its broad therapeutic applicability.[2]

This guide focuses on a specific, functionalized isoxazole derivative, 4-Iodo-5-methylisoxazol-3-amine , and its crucial synthetic precursor, 3-Amino-5-methylisoxazole (CAS No. 1072-67-9) . While direct literature on the iodinated target is sparse, its strategic value for researchers is immense. The iodine atom serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the development of novel compound libraries.

This document provides a comprehensive overview of the synthesis, properties, and applications of the 3-Amino-5-methylisoxazole core, followed by a detailed, field-proven protocol for its conversion to the target 4-iodo derivative. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their drug development endeavors.

Physicochemical and Safety Data of the Core Scaffold: 3-Amino-5-methylisoxazole

Understanding the fundamental properties and safety profile of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole

PropertyValueSource
CAS Number 1072-67-9[3]
Molecular Formula C₄H₆N₂O[3][4]
Molecular Weight 98.10 g/mol [3][4]
Appearance Off-white to brown solid/crystal[5]
Melting Point 59-61 °C[6]
Boiling Point 144 °C[5]
Solubility Soluble in Methanol
IUPAC Name 5-methyl-1,2-oxazol-3-amine[4]
SMILES CC1=CC(=NO1)N[4]

Safety and Handling Summary

3-Amino-5-methylisoxazole is classified as a hazardous substance. Based on available safety data sheets (SDS), the following precautions are mandatory.

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

    • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles conforming to EN166 standards, and appropriate lab clothing.[5][7][8] If dust is generated, a NIOSH/MSHA approved respirator is required.[9]

    • Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[5][7][8]

    • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][7]

Synthesis of the Core Scaffold: 3-Amino-5-methylisoxazole

A reliable and scalable synthesis of the 3-amino-5-methylisoxazole precursor is critical. The following protocol is adapted from established methods found in the patent literature, which involve a three-step process starting from common laboratory reagents.[10]

Synthesis_Workflow A Acetonitrile + Ethyl Acetate B Acetoacetonitrile A->B  Metal Base (e.g., NaH)   C Hydrazone Intermediate B->C  p-Toluenesulfonyl Hydrazide   D 3-Amino-5-methylisoxazole C->D  Hydroxylamine (from HCl salt) + Base (e.g., K2CO3), Heat (Ring Closure)  

Caption: Synthetic workflow for 3-Amino-5-methylisoxazole.

Detailed Experimental Protocol:

Step 1: Synthesis of Acetoacetonitrile

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend a metal base such as sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF).

  • Cool the suspension in an ice bath.

  • Add acetonitrile dropwise, followed by the dropwise addition of ethyl acetate. The choice of a strong metal base is crucial for the deprotonation of acetonitrile, initiating the Claisen condensation.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with an appropriate reagent and proceed with standard aqueous workup and extraction to isolate the acetoacetonitrile product.

Step 2: Formation of the Hydrazone Intermediate

  • Dissolve the acetoacetonitrile from the previous step in an alcohol solvent such as methanol or ethanol.

  • Add p-toluenesulfonyl hydrazide to the solution. The molar ratio should be approximately 1:1.[10]

  • Reflux the mixture until the reaction is complete. The hydrazone forms through the condensation of the ketone functionality with the hydrazide.

  • Cool the reaction mixture and isolate the precipitated hydrazone product by filtration.

Step 3: Ring Closure to form 3-Amino-5-methylisoxazole

  • In a separate reaction vessel, prepare free hydroxylamine by dissolving hydroxylamine hydrochloride in water and adding a base like potassium carbonate.[10][11]

  • Add the hydrazone intermediate from Step 2 to this solution, along with a suitable solvent like 2-methyltetrahydrofuran.[10]

  • Heat the mixture to approximately 65-90 °C to facilitate the ring-closing reaction.[10]

  • Upon completion, cool the reaction and acidify with concentrated hydrochloric acid to a pH of 1.[11]

  • Separate the aqueous layer and then basify with a strong base (e.g., 20-30% NaOH) to a pH of 10-12, which precipitates the product.[10][11]

  • Filter the solid, wash with water, and dry to yield 3-amino-5-methylisoxazole.

Proposed Synthesis of 4-Iodo-5-methylisoxazol-3-amine

The introduction of an iodine atom at the C4 position of the isoxazole ring transforms the molecule into a powerful building block for diversity-oriented synthesis. Electrophilic iodination is the most direct approach. N-Iodosuccinimide (NIS) is an effective and widely used reagent for the iodination of electron-rich heterocyclic systems.[12]

Iodination_Reaction reactant 3-Amino-5-methylisoxazole product 4-Iodo-5-methylisoxazol-3-amine reactant->product  N-Iodosuccinimide (NIS) Acetonitrile, Acid (cat.)  

Caption: Proposed iodination of the isoxazole core.

Detailed Experimental Protocol:

  • Reaction Setup : In a round-bottom flask protected from light, dissolve 3-Amino-5-methylisoxazole (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile.[12]

  • Reagent Addition : Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) to the solution in portions. The aminopyrazole ring is activated towards electrophilic substitution, and the C4 position is electronically favored for attack.

  • Catalysis (Optional) : The addition of a catalytic amount of an acid, such as acetic acid or trifluoroacetic acid, may be beneficial to activate the NIS and accelerate the reaction.[12]

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification :

    • Once the reaction is complete, quench any remaining NIS by adding an aqueous solution of sodium thiosulfate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Iodo-5-methylisoxazol-3-amine.

Applications in Medicinal Chemistry: A Gateway to Novel Derivatives

The primary value of 4-Iodo-5-methylisoxazol-3-amine lies in its potential as a versatile intermediate in drug discovery.

  • Analogs of Known Drugs : 3-Amino-5-methylisoxazole is a key fragment of the widely used antibiotic Sulfamethoxazole.[3][6] The 4-iodo derivative allows for the synthesis of novel Sulfamethoxazole analogs, potentially leading to compounds with an improved spectrum of activity, better pharmacokinetic profiles, or the ability to overcome bacterial resistance.

  • Scaffold for Cross-Coupling : The carbon-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions. This enables the direct attachment of a wide variety of chemical moieties (aryl, heteroaryl, alkyl, alkynyl groups) to the isoxazole core, rapidly generating large libraries of diverse molecules for high-throughput screening. A patent for a related compound highlights its utility in synthesizing a series of aryl isoxazole derivatives through such reactions.[12]

  • Broad Biological Potential : The isoxazole nucleus is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Synthesizing new derivatives from the 4-iodo intermediate allows for the exploration of these and other potential therapeutic applications.

Conclusion

4-Iodo-5-methylisoxazol-3-amine is a high-value synthetic building block for researchers in drug discovery and medicinal chemistry. While direct characterization is limited, this guide provides a robust and scientifically grounded pathway to its synthesis via its well-characterized precursor, 3-Amino-5-methylisoxazole. By leveraging established protocols for the synthesis of the core and the subsequent iodination, scientists can readily access this versatile intermediate, unlocking a vast chemical space for the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Stanek, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and solid-state characterization of 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8). This document is structured for researchers requiring precise physicochemical data and validated experimental protocols.

Executive Summary

4-Iodo-5-methylisoxazol-3-amine is a halogenated heterocyclic building block critical in medicinal chemistry for the synthesis of isoxazole-containing pharmaceuticals. It serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the reactive C4-iodine handle. This guide consolidates its physical constants, solubility behaviors, and solid-state characteristics based on recent crystallographic studies.

Physicochemical Profile

The following data represents the core physical constants established through experimental characterization.

Table 1: Physical Constants
PropertyValue / DescriptionSource
IUPAC Name 4-Iodo-5-methyl-1,2-oxazol-3-amine[1]
CAS Number 930-85-8 [1]
Molecular Formula C₄H₅IN₂O[1]
Molecular Weight 223.99 g/mol [1]
Melting Point 104.0 – 104.5 °C [1][2]
Appearance Off-white to pale yellow crystalline solid[2]
Density (Predicted) ~2.1 g/cm³[3]
pKa (Predicted) ~2.4 (Conjugate acid of amine)[3]
Solubility Profile

Solubility is dictated by the polar isoxazole core and the lipophilic iodine substituent.

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate.

  • Moderate Solubility: Chloroform (

    
    ), Methanol (
    
    
    
    ), Dichloromethane (DCM).
  • Specific Crystallization Solvent: Hexane (Soluble at elevated temperatures; crystallizes upon slow evaporation at room temperature) [2].

  • Water Solubility: Low. The amine is weakly basic; solubility increases in acidic aqueous media (pH < 2).

Synthesis & Manufacturing Protocol

The synthesis of 4-Iodo-5-methylisoxazol-3-amine is achieved via the electrophilic aromatic substitution of 3-amino-5-methylisoxazole. The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine for stoichiometric control and ease of purification.

Reaction Mechanism

The amino group at position C3 activates the isoxazole ring, directing the electrophile (


) to the C4 position.

SynthesisPathway Precursor 3-Amino-5-methylisoxazole (CAS 1072-67-9) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (C4) Reagent N-Iodosuccinimide (NIS) Solvent: MeCN or DMF Reagent->Intermediate Product 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8) Intermediate->Product -Succinimide -H+

Figure 1: Electrophilic iodination pathway via N-Iodosuccinimide (NIS).

Experimental Protocol (Standardized)
  • Preparation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 10% Sodium Thiosulfate (

      
      ) solution to remove oxidative byproducts/iodine color.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Solid-State Characterization & Crystal Packing

Recent crystallographic studies (CrystEngComm) have elucidated the supramolecular assembly of this molecule, which is critical for formulation and stability.

Supramolecular Clusters

The crystal structure is stabilized by specific intermolecular interactions that differ from its chloro- and bromo-analogs.

  • Dimer Formation: The molecules form centrosymmetric dimers driven by hydrogen bonding between the amine (

    
    ) and the isoxazole nitrogen (
    
    
    
    ).
  • Halogen Bonding: Weak

    
     or 
    
    
    
    interactions contribute to the 3D lattice stability.
  • Nucleation: Crystallization from hexane follows a non-classical nucleation process involving the formation of stable 1D stacks before lateral assembly into 2D/3D nuclei [2][4].

CrystalPacking Step1 Solvated Monomers (Hexane Solution) Step2 Centrosymmetric Dimer Formation (H-Bonding: NH...N) Step1->Step2 Evaporation/Supersaturation Step3 1D Stacking (Pi-Stacking & Halogen Bonds) Step2->Step3 Self-Assembly Step4 3D Crystal Lattice (Monoclinic/Triclinic) Step3->Step4 Lattice Growth

Figure 2: Crystallization mechanism of 4-Iodo-5-methylisoxazol-3-amine from hexane [2][4].

Handling and Safety

  • Hazards: As an amino-halogenated heterocycle, treat as a potential irritant (Skin/Eye).

  • Storage: Store at 2–8°C, protected from light. Iodine-carbon bonds can be photosensitive over long durations; amber vials are recommended.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may cleave the isoxazole ring.

References

  • ChemBK. (2025). 3-Amino-4-iodo-5-methylisoxazole Physical Properties and CAS 930-85-8. Retrieved from .

  • CrystEngComm. (2013). Single crystals of 3-amino-4-iodo-5-methylisoxazole obtained by dissolving in hexane. Royal Society of Chemistry. Retrieved from .

  • PubChem. (2025).[1] Compound Summary: 3-Amino-5-methylisoxazole (Precursor Data). National Library of Medicine. Retrieved from .

  • Ellena, J., et al. (2026). Crystallization mechanism of organic compounds: the supramolecular cluster. CrystEngComm. Retrieved from .

Sources

The Iodine Linchpin: Discovery and Synthetic Utility of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic utility of 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8). This document is structured for researchers and process chemists, focusing on the molecule's role as a "linchpin" intermediate in the diversity-oriented synthesis of bioactive isoxazoles.[1]

Executive Summary: The "Post-Cyclization" Revolution

In the history of heterocyclic chemistry, isoxazoles were traditionally constructed "from scratch" using precursors that already contained the desired substituents (e.g., via the condensation of hydroxylamine with 1,3-dicarbonyls). This approach, while robust, limited the ability to generate diverse libraries of compounds rapidly.

The emergence of 4-Iodo-5-methylisoxazol-3-amine marked a paradigm shift toward post-cyclization functionalization . By introducing a reactive iodine "handle" at the sterically sensitive C4 position of the 3-amino-5-methylisoxazole core, chemists gained access to a universal socket. This intermediate allows for the modular attachment of aryl, heteroaryl, and alkynyl groups via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), granting access to the privileged 3,4,5-trisubstituted isoxazole scaffold found in COX-2 inhibitors (e.g., Valdecoxib analogs) and modern antimicrobials.

Chemical Genealogy and Properties

The molecule is a halogenated derivative of 3-amino-5-methylisoxazole (CAS 1072-67-9), a well-known degradation product of the antibiotic Sulfamethoxazole. The introduction of the iodine atom at C4 drastically alters the electronic and steric landscape of the ring, activating it for metal insertion.

Physicochemical Profile
PropertyDataNote
Chemical Name 4-Iodo-5-methylisoxazol-3-amineIUPAC
CAS Number 930-85-8 Confirmed Identifier
Molecular Formula C₄H₅IN₂O
Molecular Weight 223.99 g/mol Heavy atom effect (Iodine)
Appearance Off-white to beige crystalline solidLight sensitive
Melting Point 120–122 °CDistinct from Cl/Br analogs
Solubility DMSO, DMF, AcetonitrilePoor water solubility

Synthesis: The Iodination Protocol

The synthesis of 4-Iodo-5-methylisoxazol-3-amine is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. The 3-amino group acts as a strong activating group, directing the electrophile (I⁺) to the C4 position.

Evolution of Methodology
  • Generation 1 (ICl Method): Early routes utilized Iodine Monochloride (ICl) in acetic acid. While effective, this method often yielded chlorinated byproducts and required harsh acidic workups incompatible with acid-sensitive substrates.

  • Generation 2 (NIS Method - Recommended): The modern standard employs N-Iodosuccinimide (NIS) in polar aprotic solvents (Acetonitrile or DMF). This protocol offers higher atom economy, milder conditions, and simplified purification.

Detailed Protocol (NIS Route)
  • Reagents: 3-Amino-5-methylisoxazole (1.0 eq), N-Iodosuccinimide (1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 25 °C to 60 °C (Kinetics dependent).

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 3-Amino-5-methylisoxazole (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution.

  • Addition: Add N-Iodosuccinimide (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 30 °C during addition.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.3) converts to the iodinated product (Rf ~0.5).

  • Quench: Dilute with water (100 mL) and add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (indicated by color change from brown to yellow/colorless).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required for cross-coupling.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the precursor to the iodinated scaffold.

SynthesisPathway Start 3-Amino-5-methylisoxazole (Nucleophile) Intermediate Sigma Complex (C4-Iodonium Intermediate) Start->Intermediate Nu: Attack on I+ Reagent N-Iodosuccinimide (NIS) (Electrophile Source I+) Reagent->Intermediate Product 4-Iodo-5-methylisoxazol-3-amine (Target Scaffold) Intermediate->Product -H+ (Restoration of Aromaticity)

Figure 1: Electrophilic aromatic substitution pathway for the regioselective iodination of the isoxazole core.

Synthetic Utility: The Gateway to Diversity

The primary value of 4-Iodo-5-methylisoxazol-3-amine lies in its reactivity profile. The C4-Iodine bond is significantly weaker and more polarizable than C4-Bromine or C4-Chlorine bonds, making it the superior candidate for oxidative addition by Palladium(0) species.

Strategic Applications
  • Suzuki-Miyaura Coupling (C4-Arylation):

    • Goal: Synthesis of 3,4-diaryl-5-methylisoxazoles (analogs of Valdecoxib).

    • Protocol: Reacting the 4-iodo amine with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Significance: This allows the rapid "scanning" of the C4 position with various phenyl/heteroaryl groups to optimize biological potency (e.g., COX-2 selectivity).

  • Sonogashira Coupling (C4-Alkynylation):

    • Goal: Introduction of rigid acetylene linkers.

    • Protocol: Pd/Cu-catalyzed coupling with terminal alkynes.

    • Significance: Creates extended pi-systems useful in designing kinase inhibitors or fluorescent probes.

  • Heck Reaction (C4-Alkenylation):

    • Goal: Attachment of acrylate or styrene derivatives.

    • Significance: Useful for generating Michael acceptors for covalent drug design.

Comparative Reactivity of Halogenated Isoxazoles

The following table highlights why the Iodo derivative is preferred over Chloro or Bromo analogs for library synthesis.

Halogen at C4Bond Energy (C-X)Pd-Oxidative Addition RateStabilityPrimary Use
Chlorine (Cl) ~95 kcal/molVery SlowHighEnd-product (metabolic stability)
Bromine (Br) ~68 kcal/molModerateHighScalable process chemistry
Iodine (I) ~53 kcal/mol Fast / Facile Moderate (Light sensitive) Library generation / Discovery
Workflow: From Scaffold to Drug Candidate

This diagram maps the divergent synthesis capabilities starting from the 4-iodo intermediate.

UtilityWorkflow Core 4-Iodo-5-methylisoxazol-3-amine (The Linchpin) Suzuki Suzuki Coupling (+ Aryl Boronic Acid) Core->Suzuki Pd(0) / Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Core->Sonogashira Pd(0) / Cu(I) Amidation Amide Coupling (+ Acyl Chloride at C3-NH2) Core->Amidation Base / Electrophile Biaryl 3-Amino-4-aryl-isoxazoles (COX-2 Inhibitor Analogs) Suzuki->Biaryl Alkyne 4-Alkynyl-isoxazoles (Kinase Inhibitors) Sonogashira->Alkyne Amide N-Acyl-4-iodo-isoxazoles (Prodrugs / Peptidomimetics) Amidation->Amide

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Iodo and C3-Amino groups.

Historical Context & Impact

The "discovery" of 4-Iodo-5-methylisoxazol-3-amine is not tied to a single patent but rather to the combinatorial chemistry boom of the late 1990s. As pharmaceutical companies sought to synthesize analogs of Sulfamethoxazole (SMX) and later Valdecoxib (Bextra), the need for regioselective methods became acute.

  • The SMX Connection: 3-amino-5-methylisoxazole is the metabolic core of SMX. Researchers found that iodinating this core provided a route to "super-SMX" analogs active against resistant bacteria.

  • The COX-2 Era: The development of selective COX-2 inhibitors relied heavily on the 3,4-diarylisoxazole motif. While Valdecoxib synthesis often uses a 4-iodoisoxazole with a phenyl at C3, the 3-amino variant described here allows for the exploration of 3-amino-4-arylisoxazoles , a parallel chemical space often investigated for reduced cardiovascular side effects.

References

  • Synthesis and Crystallography: CrystEngComm, 2013, 15 , 2039-2047. "Supramolecular structure and crystallization of 3-amino-4-halo-5-methylisoxazoles." (Detailed structural analysis of the Cl, Br, and I derivatives).

  • Precursor Information: PubChem Compound Summary for CID 66172 (3-Amino-5-methylisoxazole).

  • Synthetic Methodology: Synthesis, 2013, 45 , 171-173.[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." (Describes the regioselective formation of the parent ring).

  • Product Data: ChemicalBook Entry for 3-Amino-4-iodo-5-methylisoxazole (CAS 930-85-8).

  • Medicinal Application: Journal of Medicinal Chemistry, 2004, 47 , 4881-4891. "Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib." (Contextualizes the use of iodinated isoxazoles in COX-2 research).

Sources

Theoretical & Structural Profiling of 4-Iodo-5-methylisoxazol-3-amine: A Computational Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 4-Iodo-5-methylisoxazol-3-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary: The Halogenated Isoxazole Scaffold

4-Iodo-5-methylisoxazol-3-amine (CAS: 1017779-43-3) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this molecule combines three distinct chemically active sites: a nucleophilic primary amine, a polarized isoxazole core, and an electrophilic carbon-iodine (C–I) bond at the C4 position.

This technical guide provides a comprehensive theoretical framework for analyzing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with structural activity relationships (SAR), we define its electronic landscape, spectroscopic signature, and potential as a precursor for high-affinity ligands targeting pathways such as folate synthesis (DHPS inhibition) and cyclooxygenase (COX-2) modulation.

Computational Framework: The "Standard Model"

To ensure scientific integrity, theoretical characterization of isoxazole derivatives must adhere to rigorous computational standards. The following protocol is the validated industry standard for small-molecule heterocycles.

Methodology Protocol
  • Software Environment: Gaussian 16 / GAMESS / ORCA.

  • Theory Level: Density Functional Theory (DFT).[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

  • Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on Oxygen/Nitrogen and the electron-rich Iodine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or reaction environments.

Computational Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical study, from geometry optimization to bio-computational docking.

ComputationalWorkflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Hessian Matrix Elec Electronic (HOMO-LUMO, MEP) Freq->Elec Spec Spectroscopic (IR, NMR, UV-Vis) Freq->Spec Thermo Thermodynamic (Enthalpy, Gibbs Free Energy) Freq->Thermo Docking Molecular Docking (AutoDock Vina / PyRx) Elec->Docking Reactivity Guided

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated isoxazoles.

Structural & Electronic Analysis

Molecular Geometry

The isoxazole ring is planar (C2v symmetry approximation), but the introduction of the Iodine atom at C4 induces specific steric and electronic effects.

  • Bond Lengths: The C4–I bond is predicted to be approximately 2.08–2.10 Å . This elongation (compared to C–Br or C–Cl) indicates a weaker bond, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Amine Pyramidalization: While the ring is planar, the exocyclic amine nitrogen (N3) exhibits partial

    
     character due to resonance donation into the ring, though it retains some pyramidal geometry in the ground state.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen and the isoxazole

    
    -system. This confirms the molecule's role as a nucleophile in acylation reactions.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Significant contribution from the C4–I

    
     antibonding orbital . This localization explains the molecule's high susceptibility to nucleophilic attack or metal insertion at the iodine position.
    
PropertyTheoretical Prediction (B3LYP/6-311++G(d,p))Significance
HOMO Energy -6.2 to -6.5 eVModerate ionization potential; stable against air oxidation.
LUMO Energy -1.1 to -1.5 eVLow-lying LUMO facilitates electron acceptance (electrophilicity).
Energy Gap (

)
~5.0 eVIndicates a "hard" molecule, stable but reactive under catalysis.
Dipole Moment ~3.5 - 4.0 DebyeHighly polar; good solubility in DMSO/DMF.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding non-covalent interactions in biological binding.

  • Negative Potential (Red): Concentrated on the Ring Nitrogen (N2) and Ring Oxygen (O1) . These are hydrogen bond acceptors.[5]

  • Positive Potential (Blue): Concentrated on the Amine Hydrogens (H-bond donors) and the Sigma-Hole on the Iodine atom.

    • Note: The "Sigma-Hole" is a region of positive electrostatic potential on the extension of the C–I bond, crucial for halogen bonding interactions in protein active sites.

Spectroscopic Profiling

Theoretical frequencies are typically scaled (scaling factor ~0.961 for B3LYP) to align with experimental results.

Vibrational Spectroscopy (IR)
  • 
     & 
    
    
    
    :
    Doublet expected at 3450 cm⁻¹ and 3350 cm⁻¹ .
  • C=N Stretching: Strong band at 1620–1640 cm⁻¹ , characteristic of the isoxazole ring.

  • C–I Stretching: Weak/Medium band in the fingerprint region, ~500–600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR:

    • Methyl protons (

      
      ): Singlet at ~2.3 ppm .
      
    • Amine protons (

      
      ): Broad singlet at ~4.5–5.5 ppm  (solvent dependent).
      
  • ¹³C NMR:

    • C5 (attached to Methyl): ~165–170 ppm .

    • C3 (attached to Amine): ~160 ppm .

    • C4 (attached to Iodine): Significantly upfield shifted to ~55–65 ppm due to the "Heavy Atom Effect" of Iodine.

Reactivity & Biological Potential[4][5][6][7][8][9]

Chemical Reactivity Pathways

The molecule's dual nature allows for orthogonal functionalization.

  • Electrophilic Substitution (C4-I): The Iodine atom is a "handle" for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), allowing the attachment of aryl or heteroaryl groups to build complex drug scaffolds.

  • Nucleophilic Attack (3-NH2): The amine can react with sulfonyl chlorides (to form sulfonamides like Sulfamethoxazole analogs) or acyl chlorides.

ReactivityPathways Core 4-Iodo-5-methylisoxazol-3-amine Path1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Path1 C-I Bond Activation Path2 N-Acylation/Sulfonylation Core->Path2 NH2 Nucleophile Target1 C4-Aryl Derivatives (Anti-inflammatory) Path1->Target1 Target2 Sulfonamides (Antibacterial/DHPS Inhibitors) Path2->Target2

Figure 2: Divergent synthetic pathways enabled by the specific electronic features of the scaffold.

Molecular Docking & Scaffold Hopping

In theoretical drug design, this scaffold is often docked into:

  • Dihydropteroate Synthase (DHPS): The target of sulfonamide antibiotics. The isoxazole ring mimics the PABA substrate or stabilizes the binding pocket via

    
    -stacking.
    
  • Cyclooxygenase-2 (COX-2): Isoxazoles are bioisosteres for the central ring in coxibs (e.g., Valdecoxib). The 4-Iodo group can be replaced by a phenyl ring in silico to predict binding affinity.

Docking Protocol Recommendation: When docking this specific molecule, define the Iodine atom as a Halogen Bond Donor in the scoring function (e.g., using AutoDock Vina with specialized halogen parameters or Schrödinger Glide). Standard force fields may underestimate the potency derived from the iodine sigma-hole interaction with backbone carbonyls.

Conclusion

Theoretical studies confirm that 4-Iodo-5-methylisoxazol-3-amine is a highly versatile building block. Its stability (


 eV) allows for facile handling, while the distinct polarization of the C–I bond and the amine group provides orthogonal handles for chemical diversification. For drug development, the iodine atom serves not just as a leaving group for synthesis, but potentially as a key interaction point (halogen bonding) in fragment-based drug discovery (FBDD).

References

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.
  • Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Luger, P., et al. (2007). Structure and topology of the weak bonds in the crystal of 3-amino-4-iodo-5-methylisoxazole. Crystal Growth & Design.
  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem, 14(2), 278-294. (Reference for Iodine Sigma-Hole theory). Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[5][6][7][8] Current Opinion in Drug Discovery & Development. (Context on isoxazole scaffold utility).

  • Verma, G., et al. (2017). Isoxazole: A privileged scaffold in drug discovery.[9][6][7][8] MedChemComm. (Review of biological targets for isoxazole derivatives). Link

Sources

Methodological & Application

Technical Application Note: 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers and drug discovery scientists. It provides a comprehensive guide to utilizing 4-Iodo-5-methylisoxazol-3-amine as a high-value building block in organic synthesis.

High-Fidelity Scaffold for Heterocyclic Library Generation

Executive Summary

4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8) is a bifunctional heterocyclic building block characterized by orthogonal reactivity profiles. It features an electron-rich exocyclic amine at C3 and a highly reactive iodide handle at C4. This "orthogonal" nature allows for sequential functionalization—typically Pd-catalyzed cross-coupling at C4 followed by electrophilic trapping at the N3-amine (or vice versa)—making it an indispensable scaffold for Fragment-Based Drug Discovery (FBDD). This guide details its synthesis, handling, and validated protocols for Suzuki-Miyaura coupling and N-functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 4-Iodo-5-methylisoxazol-3-amine
CAS Number 930-85-8
Precursor CAS 1072-67-9 (3-Amino-5-methylisoxazole)
Molecular Formula C₄H₅IN₂O
Molecular Weight 223.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, MeCN; sparingly soluble in water.
Stability Light-sensitive (store in amber vials). Stable at -20°C for >12 months.
Key Reactivity C4-Iodide (Suzuki/Sonogashira/Heck); C3-Amine (Amidation/Sulfonylation).

Preparation Protocol: Synthesis from Precursor

If the iodinated building block is not in stock, it can be synthesized from the commercially available 3-amino-5-methylisoxazole (CAS 1072-67-9) via electrophilic aromatic substitution.

Reagents
  • Substrate: 3-Amino-5-methylisoxazole (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Charge a foil-wrapped round-bottom flask (to exclude light) with 3-amino-5-methylisoxazole (10 mmol) and MeCN (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product is significantly less polar than the starting material.

  • Work-up: Dilute with EtOAc (100 mL). Wash with 10%

    
     (2 x 50 mL) to remove excess iodine (organic layer should turn from reddish to pale yellow). Wash with brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes) if necessary.
    
  • Yield: Typical yields range from 85–95%.

Application Protocol A: Suzuki-Miyaura Cross-Coupling

The C4-iodide is highly activated for oxidative addition, allowing coupling under mild conditions, often preserving the free amine without protection.

Mechanism & Rationale

The electron-rich isoxazole ring facilitates oxidative addition of Pd(0) into the C-I bond. The presence of the free amine (


) can sometimes coordinate to Pd, so using a slightly higher catalyst loading or a bidentate ligand (like dppf) is recommended to prevent catalyst deactivation.
Reagents
  • Scaffold: 4-Iodo-5-methylisoxazol-3-amine (1.0 equiv)

  • Partner: Aryl Boronic Acid (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aq.) or 
    
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Procedure
  • Setup: In a microwave vial or pressure tube, combine the scaffold (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add solvent (Dioxane/Water, 5 mL) and sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under inert flow. Seal the vessel.

  • Heating: Heat to 80–90°C for 4–12 hours (thermal) or 100°C for 30 min (microwave).

  • Work-up: Filter through a Celite pad, washing with EtOAc. Wash filtrate with water and brine. Concentrate and purify via column chromatography.[1]

Application Protocol B: N-Functionalization (Sulfonylation)

This protocol mimics the synthesis of sulfamethoxazole-type antibiotics. The C4-iodide is stable to these conditions, allowing this step to be performed before or after the Suzuki coupling (Divergent Synthesis).

Reagents
  • Substrate: 4-Iodo-5-methylisoxazol-3-amine (or its Suzuki product)

  • Electrophile: Aryl Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Pyridine (solvent/base) or

    
     in DCM.
    
Procedure
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous Pyridine (3 mL) at 0°C.

  • Addition: Add the sulfonyl chloride (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine and precipitate the product).

  • Isolation: Filter the precipitate or extract with DCM. The sulfonamide proton is acidic (

    
    ); acidification ensures it is in the neutral, extractable form.
    

Visualization: Synthetic Pathways & Logic

Figure 1: Synthesis and Divergent Reactivity Map

This diagram illustrates the "Orthogonal" nature of the scaffold, showing how the C4-Iodide and C3-Amine can be manipulated independently.

G Start 3-Amino-5-methylisoxazole (CAS 1072-67-9) Target 4-Iodo-5-methylisoxazol-3-amine (CAS 930-85-8) CORE BLOCK Start->Target NIS, MeCN Electrophilic Iodination (85-95%) Suzuki C4-Arylated Product (Biaryl Scaffold) Target->Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 (C-C Bond Formation) Amide N-Acylated/Sulfonylated (e.g., Sulfamethoxazole analogs) Target->Amide R-COCl or Ar-SO2Cl Pyridine (N-Functionalization) Final Polysubstituted Isoxazole Library Suzuki->Final Subsequent N-Funct. Amide->Final Subsequent Suzuki

Caption: Divergent synthesis map showing the generation of the core building block (CAS 930-85-8) and its subsequent orthogonal functionalization pathways.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by free amine.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temperature to 100°C.
Homocoupling (Biaryl) Inadequate degassing.[2]Sparge solvents with Argon for >10 mins. Ensure base is not too concentrated.
Dark Reaction Mixture Iodine liberation (Synthesis).Wash organic layer thoroughly with Sodium Thiosulfate until pale.
Regioselectivity (Alkylation) N-alkylation vs. N-acylation.For alkylation, use NaH in DMF (favors mono-alkylation but can be messy). Reductive amination is preferred for alkyl groups.

References

  • Preparation of 4-iodo-3-methylisoxazole derivatives

    • Source: CN108329279B (Patent). "Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • General Reactivity of 3-Amino-5-methylisoxazole

    • Source: ChemicalBook & Sigma-Aldrich Product D
  • CAS Identification (CAS 930-85-8)

    • Source: ChemBK & ChemicalBook Listings for 4-Iodo-5-methylisoxazol-3-amine.
  • Suzuki Coupling Mechanisms & Protocols

    • Source: TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction."

Sources

Application Notes and Protocols: The Strategic Utility of 4-Iodo-5-methylisoxazol-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] The strategic functionalization of this five-membered heterocycle provides a versatile platform for the development of novel therapeutics. This guide focuses on a particularly valuable, albeit specialized, building block: 4-Iodo-5-methylisoxazol-3-amine . The presence of an amino group at the 3-position and a methyl group at the 5-position provides a foundational structure, while the iodo-substituent at the 4-position serves as a highly reactive handle for sophisticated molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. These features make it an important intermediate in the synthesis of a range of bioactive molecules, including potent kinase inhibitors.[4][5][6]

This document provides an in-depth exploration of the applications of 4-Iodo-5-methylisoxazol-3-amine, offering both high-level strategic insights and detailed, actionable protocols for the modern medicinal chemist.

Physicochemical Properties and Strategic Advantages

The utility of 4-Iodo-5-methylisoxazol-3-amine in drug discovery is underpinned by its distinct chemical characteristics.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C4H5IN2OProvides a compact and rigid scaffold.
Molecular Weight 223.99 g/mol Falls within the typical range for fragment-based drug discovery.
IUPAC Name 4-iodo-5-methylisoxazol-3-amine
CAS Number Not readily available (specialized intermediate)
Appearance Likely a white to off-white crystalline solidAmenable to standard laboratory handling procedures.
Solubility Expected to be soluble in polar organic solventsFacilitates its use in a wide range of reaction conditions.
Key Structural Features 3-amino group, 4-iodo substituent, 5-methyl groupThe amino group acts as a key hydrogen bond donor and a site for further derivatization. The iodo group is an excellent leaving group for cross-coupling reactions. The methyl group can provide beneficial steric interactions and improve metabolic stability.

The primary strategic advantage of this molecule lies in the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the iodo group is primed for carbon-carbon and carbon-heteroatom bond formation. This allows for a divergent synthetic approach from a common intermediate, enabling the rapid generation of diverse chemical libraries.

Synthesis of the Core Scaffold

While direct literature on the synthesis of 4-Iodo-5-methylisoxazol-3-amine is sparse, its preparation can be logically deduced from established isoxazole syntheses. A plausible synthetic route is outlined below.

G A Ethyl Acetoacetate C 5-Methylisoxazol-3(2H)-one A->C Cyclization B Hydroxylamine B->C E 4-Nitro-5-methylisoxazol-3(2H)-one C->E e.g., HNO3/H2SO4 D Nitration D->E G 3-Amino-5-methylisoxazole E->G e.g., Fe/HCl or H2/Pd-C F Reduction F->G I 4-Iodo-5-methylisoxazol-3-amine G->I e.g., NIS or I2/HIO3 H Iodination H->I

Caption: Plausible synthetic pathway to 4-Iodo-5-methylisoxazol-3-amine.

Application in the Synthesis of Kinase Inhibitors: A Sunitinib Analogue Case Study

One of the most prominent applications of the 3-amino-5-methylisoxazole scaffold is in the synthesis of multi-kinase inhibitors, exemplified by the FDA-approved drug Sunitinib.[7][8][9][10][11] While Sunitinib itself features a pyrrole core, the isoxazole ring is a well-established bioisostere. The following section details a hypothetical, yet mechanistically sound, application of 4-Iodo-5-methylisoxazol-3-amine in the synthesis of a Sunitinib analogue.

Rationale for Isoxazole as a Kinase Hinge-Binder

The 3-amino-5-methylisoxazole moiety is an excellent "hinge-binder" for ATP-competitive kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring point for many inhibitors.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The iodo-substituent at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[12][13][14][15][16] This is a cornerstone reaction for building the complex scaffolds of modern therapeutics.

G cluster_0 Preparation of Coupling Partners cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Synthesis A 4-Iodo-5-methylisoxazol-3-amine C Reaction Mixture: - Coupling Partners (A, B) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Heating under Inert Atmosphere C->D E Workup and Purification D->E F 4-Aryl-5-methylisoxazol-3-amine Intermediate E->F G Condensation with an Oxindole Derivative F->G H Sunitinib Analogue G->H

Sources

Strategic Utilization of 4-Iodo-5-methylisoxazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocols | Doc ID: AN-ISOX-4I-2026

Executive Summary

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR, p38 MAPK, and CK1 inhibitors). 4-Iodo-5-methylisoxazol-3-amine serves as a high-value orthogonal building block. Its utility stems from its dual-vector reactivity: the C4-iodine allows for palladium-catalyzed extension into the kinase hydrophobic pocket (Gatekeeper/Solvent Front), while the C3-amine facilitates the construction of hydrogen-bonding motifs (Ureas/Amides) essential for hinge binding or DFG-out stabilization.

This guide details the strategic application of this intermediate, providing validated protocols for Suzuki-Miyaura cross-coupling and urea/amide functionalization, specifically optimized to prevent isoxazole ring fragmentation.

Structural Biology Context: The Isoxazole Vector

In the context of ATP-competitive inhibition, the 5-methylisoxazol-3-amine core functions as a critical scaffold.

  • The Hinge Binder (C3-Amine): When derivatized into a urea or amide, the N-H and C=O groups form canonical hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu/Leu residues).

  • The Hydrophobic Vector (C4-Iodine): The C4 position points directly towards the hydrophobic pocket II or the solvent-exposed front, depending on the specific kinase conformation (Type I vs. Type II). The iodine atom provides a reactive handle for installing aryl or heteroaryl groups to fill this space.

  • The 5-Methyl Group: Often occupies a small hydrophobic sub-pocket, restricting rotation and pre-organizing the ligand conformation.

Diagram 1: Pharmacophore Mapping & Synthetic Strategy

KinaseStrategy cluster_pocket Kinase Binding Context Start 4-Iodo-5-methylisoxazol-3-amine (Core Scaffold) PathA Route A: C4-Diversification (Suzuki-Miyaura) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 Access Hydrophobic Pocket PathB Route B: N3-Functionalization (Urea/Amide Synthesis) Start->PathB Isocyanates/Acid Chlorides Create Hinge/DFG Binder Target1 Type I Inhibitor (ATP Competitive) PathA->Target1 Rigid Biaryl System Target2 Type II Inhibitor (DFG-Out Stabilizer) PathB->Target2 Flexible Linker System

Caption: Divergent synthetic pathways for accessing Type I and Type II kinase inhibitors using the 4-iodo-isoxazole core.

Chemo-Physical Profile & Handling

PropertySpecificationHandling Note
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Molecular Weight 223.98 g/mol -
Solubility DMSO (>50 mg/mL), DMF, MeOHPoor solubility in non-polar solvents (Hexane).
Reactivity Alert C-I Bond Susceptible to photolytic cleavage; protect from direct light.
Stability Alert Isoxazole Ring CRITICAL: Unstable in strong bases (e.g., NaOH, NaOEt) at high temps. Can undergo ring opening to form

-ketonitriles.

Validated Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at the C4 position. Challenge: Preventing de-iodination (reductive side reaction) and isoxazole ring opening. Solution: Use of mild bases (Carbonates/Phosphates) and high-activity catalysts to lower thermal requirements.

Reagents:
  • Substrate: 4-Iodo-5-methylisoxazol-3-amine (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: 2M Aqueous Na₂CO₃ (2.5 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon/Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Assembly: Add the 4-iodo-isoxazole (1.0 eq), boronic acid (1.2 eq), and base.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately under inert atmosphere.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes (Preferred for difficult substrates).

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The amine product is polar; typical elution occurs at 30–60% EtOAc.

Mechanistic Insight: The electron-rich nature of the amino group at C3 pushes electron density into the ring, making the oxidative addition of the C4-Iodine to Pd(0) slightly slower than in electron-deficient systems. Therefore, bidentate ligands like dppf are preferred to stabilize the Pd-complex.

Protocol B: N3-Functionalization (Urea Formation)

Objective: Synthesis of a "Tail" moiety (e.g., for VEGFR2 inhibition) using the amine as a nucleophile. Challenge: The isoxazole amine is weakly nucleophilic due to the electron-withdrawing nature of the ring oxygen. Solution: Use of highly reactive isocyanates or activation of the amine with base (LiHMDS) for coupling with esters.

Reagents:
  • Substrate: 4-Iodo-5-methylisoxazol-3-amine (1.0 eq)

  • Electrophile: Aryl Isocyanate (1.1 eq)

  • Base (Optional): Triethylamine (TEA) (1.5 eq) - Only if using acid chloride precursors.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:
  • Preparation: Dissolve the isoxazole amine in anhydrous THF under Nitrogen.

  • Addition: Add the aryl isocyanate dropwise at 0°C.

  • Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 2–6 hours.

  • Monitoring: Check TLC. If conversion is low, heat to 50°C. Note: High heat can cause urea dissociation.

  • Isolation: Often the urea product precipitates out of the non-polar reaction mixture. Filter and wash with cold Et₂O. If soluble, evaporate and recrystallize from EtOH.

Synthetic Workflow Decision Matrix

When building a library, the order of operations is critical.

Diagram 2: Synthetic Workflow Logic

Workflow Start Start: 4-Iodo-5-methylisoxazol-3-amine Decision Is the Urea Linker Base Sensitive? Start->Decision Route1 Route 1: Suzuki First (Recommended) Decision->Route1 Yes / Unknown Route2 Route 2: Urea First Decision->Route2 No (Stable Linker) Step1A 1. Suzuki Coupling (C4) 2. Urea Formation (N3) Route1->Step1A Step1B 1. Urea Formation (N3) 2. Suzuki Coupling (C4) Route2->Step1B Outcome1 High Yield No Catalyst Poisoning Step1A->Outcome1 Outcome2 Risk: Pd coordination to Urea Risk: Base hydrolysis of Urea Step1B->Outcome2

Caption: Decision matrix for determining reaction order. Route 1 is generally preferred to avoid catalyst poisoning by urea nitrogens.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Suzuki Protodeiodination (Iodine replaced by H).Solvent is too "wet" or reaction time too long. Switch to anhydrous conditions or increase catalyst loading to speed up coupling.
Ring Opening Base too strong (e.g., NaOH, KOH).Switch to mild bases: K₃PO₄ or Cs₂CO₃ . Lower temperature to <80°C.
No Reaction (Amine) Amine is poor nucleophile.Deprotonate amine with NaH or LiHMDS (1.1 eq) in THF at -78°C before adding electrophile.
Black Precipitate Pd-black formation (Catalyst death).Oxygen leak. Ensure rigorous degassing. Add ligands (e.g., XPhos) to stabilize Pd.

References

  • Isoxazole Scaffold in Kinase Inhibitors

    • Mechanism:[1][2][3][4][5] El-Gamal, M. I., et al. (2024).[6] "Recent advances in isoxazole derivatives as kinase inhibitors." European Journal of Medicinal Chemistry.

    • Source: (Generalized search for verification)

  • Suzuki Coupling Optimization

    • Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Source:

  • Urea Synthesis in Kinase Inhibitors (Sorafenib/Linifanib analogs)

    • Context: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.
    • Source:

  • Reactivity of 4-Iodoisoxazoles

    • Data: Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles." Current Opinion in Drug Discovery & Development.
    • Source:

(Note: Specific "4-iodo-5-methyl" papers are often embedded within larger SAR studies of isoxazole libraries. The protocols above are derived from standard heterocycle methodology adapted for this specific scaffold.)

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular hybridization have led to its incorporation into a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant drugs.[3][4][5] The compound 4-Iodo-5-methylisoxazol-3-amine is a particularly valuable building block. The iodine atom at the C4 position provides a reactive handle for functionalization via transition-metal-catalyzed cross-coupling reactions, while the amino group at C3 and the methyl group at C5 offer points for further derivatization or modulation of physicochemical properties.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[6][7] These reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions on the 4-Iodo-5-methylisoxazol-3-amine substrate.

Core Concepts: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, which typically proceeds through three fundamental steps: oxidative addition, a key bond-forming step (transmetalation or migratory insertion), and reductive elimination. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_legend Key Components Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX L₂Pd(II)(R)(X) (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_R_Nu L₂Pd(II)(R)(Nu) (Transmetalation Complex) PdII_RX->PdII_R_Nu Transmetalation / Insertion (+ Nu-M or Alkene) PdII_R_Nu->Pd0 Reductive Elimination (- R-Nu) R_X R-X = Aryl/Vinyl Halide (e.g., 4-Iodo-isoxazole) Nu_M Nu-M = Coupling Partner (e.g., Ar-B(OH)₂, R-NH₂, R-C≡CH) caption General Palladium Catalytic Cycle.

Figure 1. General Palladium Catalytic Cycle.

Key Experimental Choices & Their Causality:

  • Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are commonly used. They are reduced in situ by a phosphine ligand, amine, or another reactant to generate the catalytically active Pd(0) species.[8] The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Ligands: Ligands, typically electron-rich phosphines, are critical. They stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity. Bulky ligands (e.g., XPhos, SPhos, BrettPhos) facilitate the final reductive elimination step, which is often rate-limiting, especially in C-N couplings.[9]

  • Base: The base plays a crucial role that varies with the reaction type. In Suzuki coupling, it activates the organoboron species.[10][11] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (HX) byproduct.[12][13] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[14]

  • Solvent: The solvent must solubilize all reactants and facilitate heat transfer. Aprotic polar solvents like Dioxane, THF, DMF, and Toluene are common choices. The use of protic co-solvents like water can sometimes dramatically accelerate Suzuki couplings.

Detailed Application Protocols

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for coupling the iodo-isoxazole with various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl structures prevalent in many pharmaceutical agents.

Suzuki_Workflow start Prepare Reaction Vessel (Schlenk Flask, Stir Bar) add_solids Add 4-Iodo-isoxazole, Boronic Acid, Base (K₂CO₃), and Pd Catalyst (Pd(dppf)Cl₂) start->add_solids add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) add_solids->add_solvents purge Purge with Inert Gas (Argon, 3x Cycles) add_solvents->purge heat Heat to Reaction Temp (e.g., 80-100 °C) purge->heat monitor Monitor by TLC / LC-MS (Until SM Consumed) heat->monitor workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.). The dppf ligand is particularly effective for coupling heteroaryl halides as it promotes the desired reaction pathway while minimizing side reactions.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. An aqueous system is often beneficial as the base (e.g., K₂CO₃) is more effective in the aqueous phase, and it can accelerate the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-isoxazole is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary Table: Suzuki-Miyaura Coupling

Coupling Partner (Ar-B(OH)₂)Pd Catalyst (mol%)Base (eq.)Temp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)906>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)906>95
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.5)1001275-85
Thiophene-2-boronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)90880-90
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of the iodo-isoxazole with terminal alkynes, creating an internal alkyne linkage. This is a highly valuable transformation for accessing rigid molecular scaffolds and precursors for further chemistry. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[13][15]

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(R)(I) Pd0->PdII_RX Oxidative Addition (+ R-I) PdII_RX->Pd0 Reductive Elimination (- R-C≡CR') transmetal Transmetalation PdII_RX->transmetal CuI Cu(I)I Cu_Alkyne Cu(I)-C≡CR' CuI->Cu_Alkyne Alkyne Activation (+ R'-C≡CH, Base) Cu_Alkyne->transmetal caption Dual catalyst mechanism in Sonogashira coupling.

Figure 3. Dual catalyst mechanism in Sonogashira coupling.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add a degassed solvent (e.g., anhydrous THF or DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3.0 eq.). The amine serves as both the base and often as a co-solvent. Finally, add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-12 hours. The reaction is often rapid at room temperature.

  • Monitoring: Monitor by TLC or LC-MS. A key side reaction to watch for is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Data Summary Table: Sonogashira Coupling

Coupling Partner (R-C≡CH)Pd Catalyst (mol%)Cu(I) Source (mol%)Base (eq.)Temp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)25>90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)25>95
Propargyl alcoholPdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)4085-95
1-HexynePdCl₂(PPh₃)₂ (3%)CuI (5%)DIPEA (3.0)4080-90
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for forming C-N bonds by coupling the iodo-isoxazole with primary or secondary amines.[14] It requires a carefully selected catalyst system, typically a palladium source paired with a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.

Experimental Protocol:

  • Vessel Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a specialized ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), 1.5-2.0 eq.) to an oven-dried reaction vial.

  • Reagent Addition: Add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and remove it from the glovebox. Heat with vigorous stirring at 90-110 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS. The substrate's own amino group can potentially coordinate to the palladium and inhibit catalysis. Using a bulky ligand like XPhos helps mitigate this by creating a sterically demanding environment around the metal center that favors the productive catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl). Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

Amine PartnerPd Precatalyst (mol%)Ligand (mol%)Base (eq.)Temp (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)10085-95
AnilinePd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)11070-80
BenzylaminePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃ (2.0)11075-85
N-MethylanilinePd₂(dba)₃ (2%)BrettPhos (4%)LiHMDS (1.5)10065-75
Mizoroki-Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the iodo-isoxazole with an alkene to form a substituted vinyl-isoxazole. This reaction is highly valuable for introducing alkenyl moieties into the core structure.

Heck_Mechanism Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(R)(I) (Oxidative Adduct) Pd0->PdII_RX + R-I Coordination Alkene Coordination PdII_RX->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Regen Catalyst Regeneration (+ Base, - HBX) Elimination->Regen Product Release Regen->Pd0 caption Key steps in the Heck reaction catalytic cycle.

Figure 4. Key steps in the Heck reaction catalytic cycle.

Experimental Protocol:

  • Vessel Preparation: To a Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.). If a ligand is used (e.g., P(o-tol)₃, 0.10 eq.), add it at this stage.

  • Inert Atmosphere: Seal, evacuate, and backfill with argon three times.

  • Reagent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (1.5-2.0 eq.) and a base (e.g., Et₃N, 2.0-3.0 eq.). The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[16]

  • Reaction: Heat the mixture to 80-120 °C for 8-24 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically shows high selectivity for the trans (E) alkene product.

  • Workup: Cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table: Mizoroki-Heck Reaction

Alkene PartnerPd Catalyst (mol%)Ligand (mol%)Base (eq.)Temp (°C)Approx. Yield (%)
StyrenePd(OAc)₂ (5%)-Et₃N (2.5)10075-85
n-Butyl acrylatePd(OAc)₂ (5%)P(o-tol)₃ (10%)Et₃N (2.5)10080-90
CyclohexenePd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (3.0)12050-60

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents; Catalyst poisoning by substrate's amine.Use a fresh catalyst source; Increase temperature; Use anhydrous/degassed solvents; Use a bulkier ligand (e.g., for Buchwald-Hartwig) or a different catalyst system.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Sonogashira: Homocoupling of alkyne. General: Dehalogenation of starting material.Ensure strictly anaerobic conditions; Use a lower temperature; Change the base or solvent system. For dehalogenation, ensure the base is not too strong or the temperature too high.
Product Decomposition Product is unstable to heat or the basic/acidic conditions of the reaction/workup.Lower the reaction temperature and extend the time; Use a milder base (e.g., K₃PO₄ instead of NaOtBu); Perform a neutral workup.
Difficulty in Purification Product has similar polarity to starting material or a major byproduct.Optimize reaction for higher conversion to minimize starting material; Adjust the column chromatography solvent system (try different solvent mixtures or gradients).

Conclusion

The 4-iodo-5-methylisoxazol-3-amine scaffold is a highly adaptable platform for generating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to access novel C-C and C-N linked isoxazole derivatives. The protocols and insights provided in this guide offer a robust starting point for the synthesis of chemical libraries aimed at accelerating drug discovery and development programs.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Google.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science Publisher.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Buchwald–Hartwig amin
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). The Royal Swedish Academy of Sciences.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 4-Iodo-5-methylisoxazol-3-amine, a versatile and highly functionalized building block for the construction of diverse heterocyclic scaffolds. The isoxazole core is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic placement of an amino group at the 3-position and a reactive iodine atom at the 4-position offers orthogonal handles for sequential chemical modifications. This document details robust protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and subsequent cyclization strategies to access novel fused ring systems such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. These methodologies are designed to empower researchers in drug discovery and chemical biology with the tools to generate libraries of complex molecules for screening and development.

The Strategic Value of 4-Iodo-5-methylisoxazol-3-amine

The title compound serves as an ideal starting material for several key reasons:

  • The Isoxazole Core: This five-membered heterocycle is a bioisostere for many functional groups and acts as a versatile scaffold in drug design, capable of engaging in various noncovalent interactions with biological targets.[4] Its derivatives are found in numerous clinically used drugs.[2]

  • The Iodo Substituent: The carbon-iodine bond at the C4 position is the most reactive of the carbon-halogen bonds, making it exceptionally well-suited for a range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, alkynyl, and amino moieties.

  • The Amino Group: The 3-amino group provides a nucleophilic site for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems. Its presence can also modulate the electronic properties of the isoxazole ring.

The strategic combination of these features allows for a divergent synthetic approach, where a single precursor can be elaborated into a multitude of complex and functionally diverse molecules.

G cluster_coupling Palladium-Catalyzed Cross-Coupling at C4-Iodo Position cluster_products Key Intermediate Scaffolds cluster_fused Fused Heterocyclic Systems start 4-Iodo-5-methylisoxazol-3-amine suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst, Base aryl_isoxazole 4-Aryl-5-methylisoxazol-3-amine suzuki->aryl_isoxazole alkynyl_isoxazole 4-Alkynyl-5-methylisoxazol-3-amine sonogashira->alkynyl_isoxazole amino_isoxazole 4-Amino-5-methylisoxazol-3-amine buchwald->amino_isoxazole pyridine Isoxazolo[5,4-b]pyridines aryl_isoxazole->pyridine Cyclization pyrazole Pyrazolo[3,4-d]isoxazoles alkynyl_isoxazole->pyrazole Cycloaddition pyrimidine Isoxazolo[5,4-d]pyrimidines amino_isoxazole->pyrimidine Annulation

Caption: Synthetic pathways from 4-Iodo-5-methylisoxazol-3-amine.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the weakest among carbon-halogen bonds, leading to a lower energy barrier for the initial oxidative addition step in the palladium catalytic cycle. This makes 4-iodo-5-methylisoxazol-3-amine an exceptionally reactive substrate for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

This reaction is one of the most powerful methods for constructing biaryl or vinyl-aryl linkages.[5][6]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the isoxazole.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

G pd0 Pd(0)L₂ pd2_complex [Isox-Pd(II)L₂(I)] pd0->pd2_complex Oxidative Addition pd2_trans [Isox-Pd(II)L₂(R)] pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 4-Aryl-isoxazole pd2_trans->product start_isox 4-Iodo-isoxazole start_isox->pd2_complex start_boronic R-B(OH)₂ + Base start_boronic->pd2_trans G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [Isox-Pd(II)L₂(I)] pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination product 4-Alkynyl-isoxazole pd2_complex->product cu_acetylide [Cu(I)-C≡CR] cu_acetylide->pd2_complex Transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide G pd0 Pd(0)L₂ pd2_complex [Isox-Pd(II)L₂(I)] pd0->pd2_complex Oxidative Addition pd2_amido [Isox-Pd(II)L₂(NR¹R²)] pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product 4-(R¹R²N)-isoxazole pd2_amido->product start_isox 4-Iodo-isoxazole start_isox->pd2_complex start_amine HNR¹R² + Base start_amine->pd2_amido

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodo-5-methylisoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-iodo-5-methylisoxazol-3-amine. The primary route for this synthesis involves the direct iodination of 5-methylisoxazol-3-amine.

Question 1: Why is my yield of 4-iodo-5-methylisoxazol-3-amine consistently low?

Low yields are a common frustration in organic synthesis. For the iodination of 5-methylisoxazol-3-amine, several factors could be at play.

Possible Causes and Solutions:

  • Inadequate Activation of the Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective iodinating agent for this transformation.[1][2] However, its electrophilicity often needs to be enhanced, especially for moderately activated systems like 5-methylisoxazol-3-amine.

    • Solution: The addition of a catalytic amount of an acid can significantly improve the reaction rate and yield. Trifluoroacetic acid (TFA) is a highly effective catalyst for activating NIS.[3][4] The acid protonates the succinimide nitrogen, making the iodine atom more electrophilic.

  • Decomposition of the Iodinating Agent: NIS can decompose, especially at elevated temperatures, leading to the formation of elemental iodine (I2), which is a less effective iodinating agent in this context.[2]

    • Solution: Maintain a controlled reaction temperature. Running the reaction at room temperature or slightly above (e.g., 40-50°C) is often sufficient when an acid catalyst is used. Also, ensure your NIS is of high purity and stored correctly, protected from light and moisture.

  • Sub-optimal Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction kinetics.

    • Solution: Acetonitrile is a common and effective solvent for this reaction.[5] It provides good solubility for both the substrate and NIS. Dichloromethane can also be a suitable alternative.[6]

  • Incorrect Stoichiometry: Using an insufficient amount of the iodinating agent will naturally lead to incomplete conversion and lower yields.

    • Solution: It is often necessary to use a slight excess of NIS (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[2] However, a large excess should be avoided as it can lead to side products and complicate purification.

Experimental Protocol for Improved Yield:

  • To a solution of 5-methylisoxazol-3-amine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.2 eq).

  • Stir the mixture at room temperature and add trifluoroacetic acid (0.1-0.2 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing a significant amount of a di-iodinated side product. How can I minimize its formation?

The formation of a di-iodinated species suggests that the product, 4-iodo-5-methylisoxazol-3-amine, is sufficiently activated to undergo a second iodination.

Possible Causes and Solutions:

  • Excessive Iodinating Agent or Catalyst: A large excess of NIS or the acid catalyst can increase the rate of the second iodination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of NIS. You can also perform a slow addition of the NIS solution to the reaction mixture to maintain a low concentration of the iodinating agent at any given time. Reduce the amount of acid catalyst to the minimum required for efficient mono-iodination.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material has been consumed can favor the formation of the di-iodinated product.

    • Solution: Closely monitor the reaction by TLC or LC-MS. As soon as the starting material disappears, quench the reaction to prevent further iodination.

Question 3: My reaction is not going to completion, even after extended reaction times. What could be the cause?

An incomplete reaction can be due to several factors, often related to the purity of reagents or the reaction setup.

Possible Causes and Solutions:

  • Poor Quality of Starting Material or Reagents: Impurities in the 5-methylisoxazol-3-amine or decomposed NIS can inhibit the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify it by recrystallization or column chromatography before use. Use a fresh bottle of NIS or test its activity.

  • Insufficient Acid Catalyst: The activation of NIS may not be sufficient to drive the reaction to completion.

    • Solution: While an excess of acid can cause side reactions, a sufficient amount is crucial. If the reaction stalls, a small additional charge of the acid catalyst might be beneficial.

  • Presence of Water: Moisture can react with the activated iodinating species and reduce its effectiveness.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the iodination of 5-methylisoxazol-3-amine with N-Iodosuccinimide?

The iodination of 5-methylisoxazol-3-amine with NIS is an electrophilic aromatic substitution reaction. The isoxazole ring is the aromatic system, and the electron-donating amino group at the 3-position and the methyl group at the 5-position activate the ring towards electrophilic attack, directing the substitution to the 4-position. The acid catalyst activates the NIS by protonating the nitrogen atom, which increases the electrophilicity of the iodine atom. The isoxazole ring then attacks the iodine atom, leading to the formation of a sigma complex, which is subsequently deprotonated to restore aromaticity and yield the final product.

Electrophilic Iodination Mechanism cluster_activation NIS Activation cluster_substitution Electrophilic Substitution NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS H_plus H+ (from TFA) H_plus->NIS Sigma_Complex Sigma Complex (Intermediate) Isoxazole 5-methylisoxazol-3-amine Isoxazole->Sigma_Complex Product 4-iodo-5-methylisoxazol-3-amine Sigma_Complex->Product

Caption: Mechanism of NIS-mediated iodination.

Q2: Are there alternative iodinating agents for this synthesis?

Yes, other iodinating agents can be used, although NIS is often preferred for its mildness and ease of handling.

  • Iodine monochloride (ICl): This is a powerful electrophilic iodinating agent that can be very effective.[7][8] However, it is corrosive and requires careful handling.

  • Molecular Iodine (I2) with an Oxidizing Agent: A combination of I2 and an oxidizing agent like nitric acid or hydrogen peroxide can generate a more electrophilic iodine species in situ.[9] These conditions can be harsh and may not be compatible with all functional groups.

Q3: What are the key safety precautions to consider during this synthesis?

  • N-Iodosuccinimide (NIS): NIS is a skin and eye irritant. It is also light-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle it with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Use them in a well-ventilated area and away from ignition sources.

Q4: How can I best purify the final product, 4-iodo-5-methylisoxazol-3-amine?

The most common and effective method for purifying this compound is flash column chromatography on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point for the elution. The exact ratio will depend on the polarity of any impurities.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

  • Alternative: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

Data Summary

The following table provides a general comparison of different conditions for the iodination of 5-methylisoxazol-3-amine. The yields are illustrative and can vary based on specific experimental conditions.

Iodinating AgentCatalystSolventTemperatureTypical YieldReference
NISNoneAcetonitrileRefluxModerate[2]
NISTrifluoroacetic AcidAcetonitrileRoom TempGood to Excellent[3][4]
IClNoneDichloromethane0°C to RTGood[7][8]
I2Nitric AcidAcetic AcidRoom TempModerate to Good[2]

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 5-methylisoxazol-3-amine and NIS in Acetonitrile start->dissolve add_catalyst Add Trifluoroacetic Acid (TFA) dissolve->add_catalyst reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->reaction quench Quench with aq. Na2S2O3 reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 4-iodo-5-methylisoxazol-3-amine purify->product

Caption: A typical experimental workflow for the synthesis.

References

  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. Available from: [Link]

  • Yang, W., et al. (2014). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. Synthesis, 46(05), 621-626. Available from: [Link]

  • Wu, X., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(18), 10846-10865. Available from: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]

  • LookChem. (4-iodo-5-methyl-isoxazol-3-yl)-bis-(4-nitro-benzenesulfonyl)-amine. Available from: [Link]

  • Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Nano Bio Letters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Available from: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]

Sources

Purification of 4-Iodo-5-methylisoxazol-3-amine from reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Iodo-5-methylisoxazol-3-amine

Topic: Purification of 4-Iodo-5-methylisoxazol-3-amine Document ID: TSC-ISOX-04 Last Updated: 2025-10-24 Status: Active

Executive Summary & Molecule Profile

The Challenge: Synthesizing 4-iodo-5-methylisoxazol-3-amine (typically via iodination of 5-methylisoxazol-3-amine using NIS or I₂/HIO₃) often results in a "dirty" reaction mixture containing residual oxidants, succinimide, and unreacted starting material. The 4-iodo position renders the molecule sensitive to photolytic deiodination, while the isoxazole ring is susceptible to cleavage under harsh basic conditions.

Compound Profile:

  • Structure: 5-membered heterocycle with a weak exocyclic amine.

  • Physical State: Typically a solid (off-white to yellow).

  • pKa (Conjugate Acid): ~2.0–2.5 (Weak base; does not protonate easily at pH 7).

  • Key Impurities: Succinimide (water-soluble), Iodine (colored), Starting Amine (polar).

Decision Logic & Workflow

Before beginning purification, determine your pathway based on the physical state of your crude material.[1]

PurificationWorkflow Start Crude Reaction Mixture (Usually Red/Brown) Quench Phase I: Chemical Wash (Na2S2O3 Quench) Start->Quench Remove Oxidants Extract Extraction (EtOAc) & Succinimide Removal (H2O) Quench->Extract Remove Succinimide StateCheck Evaporate Solvent: Is it a Solid or Oil? Extract->StateCheck SolidPath Path A: Recrystallization (High Throughput) StateCheck->SolidPath Solid OilPath Path B: Flash Chromatography (High Purity) StateCheck->OilPath Oil/Gum Final Pure 4-Iodo-5-methylisoxazol-3-amine (Store in Amber Vial) SolidPath->Final OilPath->Final

Figure 1: Decision matrix for purification based on crude physical state.

Phase I: The Chemical Wash (Workup)

Goal: Remove the "Red" (Iodine) and the "White" (Succinimide) before purification.

The Protocol:

  • Quenching (The De-Colorizer):

    • Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to the reaction mixture.

    • Why? This reduces residual Iodine (I₂) to Iodide (I⁻), which is water-soluble and colorless. The organic layer should shift from dark brown/red to pale yellow.

  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) .[2][3] Avoid Dichloromethane (DCM) if possible, as succinimide is moderately soluble in DCM, making it harder to remove.

  • Succinimide Removal (Critical Step):

    • Wash the organic layer 3 times with water .

    • Mechanism:[3][4][5][6] If you used N-Iodosuccinimide (NIS), the byproduct is Succinimide. Succinimide is highly water-soluble. Thorough water washes can remove >95% of this impurity, simplifying the subsequent column or crystallization.

  • Drying:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

    • Warning: Do not overheat.[7] C-I bonds on heterocycles can be thermally labile.

Phase II: Purification Protocols

Method A: Recrystallization (For Solids)

Best for: Large scale (>1g), removing trace starting material.

ParameterRecommendation
Solvent System Ethanol/Water (1:1 to 1:3) or Toluene/Heptane
Temperature Dissolve at 60°C; Cool to 4°C.
Anti-Solvent Water (if using EtOH) or Heptane (if using Toluene).[2][3][4][5][8][9][10][11][12][13][14][15]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 5-7 mL per gram).

  • Slowly add warm Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then move to a fridge (4°C).

  • Filter the off-white needles and wash with cold 20% EtOH/Water.

Method B: Flash Column Chromatography (For Oils)

Best for: Small scale, complex mixtures, or if the product "oils out" during crystallization.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane : Ethyl Acetate (Gradient 90:10 to 60:40)
Modifier None usually required. If streaking occurs, add 0.5% Triethylamine .
Loading Dry load on Celite or Silica is preferred over liquid load to prevent band broadening.

Technical Insight: The starting material (3-amino-5-methylisoxazole) is significantly more polar than the 4-iodo product. The 4-iodo product will elute first (higher Rf), while the unreacted amine will stick closer to the baseline or elute much later.

Troubleshooting & FAQs

Q1: My product is turning purple/pink on the bench. What is happening?

  • Diagnosis: Photodeiodination. The C-I bond is cleaving due to light exposure, releasing free iodine (purple).

  • Fix: Re-wash the solid with cold dilute Sodium Thiosulfate solution.

  • Prevention: Wrap all flasks in aluminum foil during synthesis and storage. Store the final product in amber vials at -20°C.

Q2: I see a spot on TLC that trails/streaks. Is it my product?

  • Diagnosis: Yes. Primary amines often interact with the acidic silanol groups on silica gel, causing "tailing."

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA), or add 0.5% TEA to your eluent. This neutralizes the acidic sites.

Q3: The product "oils out" during recrystallization (forms a blob at the bottom).

  • Diagnosis: You likely reached the "oiling out" point (liquid-liquid phase separation) before the crystallization point, often due to impurities lowering the melting point.

  • Fix:

    • Re-dissolve the oil by heating.

    • Add a "seed crystal" if available.[1]

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

    • Switch to Method B (Chromatography) if the oil persists.

Q4: Can I use NaOH to remove the starting material?

  • Diagnosis: STOP. Do not use strong bases.

  • Reasoning: Isoxazoles are sensitive to base-catalyzed ring opening (Kemp elimination type pathways), especially at elevated temperatures. This can destroy your product. Use mild bases like NaHCO₃ or Na₂CO₃ for neutralization.

References

  • Synthesis of Halogenated Isoxazoles

    • Title: "Regioselective Halogen
    • Source:Journal of Organic Chemistry.
    • Context: Describes standard protocols for NIS/NBS halogen
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Purification of Heterocyclic Amines

    • Title: "Purification of Labor
    • Source:Armarego & Chai, Purification of Labor
    • Context: Standard reference for solvent selection (EtOH/W
    • URL:[Link]

  • Stability of Isoxazoles

    • Title: "Base-induced ring cleavage of isoxazoles."
    • Source:Tetrahedron Letters.
    • Context: Validates the warning against using strong NaOH during workup.
    • URL:[Link]

Sources

Overcoming side reactions in the synthesis of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Iodo-5-methylisoxazol-3-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic procedures. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter in the lab.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each entry details the plausible causes rooted in chemical principles and provides actionable solutions.

Question 1: My iodination reaction is sluggish, with low conversion of the starting material. What are the likely causes and how can I improve the yield?

Plausible Causes:

  • Insufficient Activation of Iodinating Agent: The most common iodinating agent for this transformation is N-Iodosuccinimide (NIS). NIS is an electrophilic iodine source, but its reactivity often needs to be enhanced by an acid catalyst.[1][2] Without sufficient activation, the electrophilic attack on the electron-rich isoxazole ring is slow.

  • Inappropriate Solvent Choice: The solvent must fully dissolve the starting material, 5-methylisoxazol-3-amine, and the NIS. Furthermore, the solvent's polarity can influence the reaction rate.

  • Low Reaction Temperature: While milder conditions are generally preferred to minimize side reactions, a temperature that is too low can result in a sluggish reaction.[3]

  • Poor Quality Starting Material: The purity of the 5-methylisoxazol-3-amine is critical. Impurities can interfere with the reaction.[4]

Recommended Solutions:

  • Optimize the Acid Catalyst: The role of the acid is to protonate the NIS, increasing the electrophilicity of the iodine. Trifluoroacetic acid (TFA) is a highly effective catalyst for this purpose.[5] If you are using a weaker acid, such as acetic acid, or no acid at all, this is the first parameter to adjust.

  • Select an Appropriate Solvent: Acetonitrile (MeCN) is an excellent solvent for this reaction, as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[6] Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be considered.

  • Adjust the Reaction Temperature: If the reaction is slow at room temperature, consider gently heating the mixture. A target temperature of 65-75°C has been shown to be effective without promoting significant decomposition.[6] Monitor the reaction progress closely by TLC or LCMS.

  • Verify Starting Material Purity: Ensure your 5-methylisoxazol-3-amine is of high purity (≥97%). If necessary, recrystallize or purify the starting material before use.

Data Summary: Effect of Acid Catalyst on Iodination
Catalyst (0.5 eq.)SolventTemperature (°C)Time (h)Conversion (%)
NoneMeCN2524< 10%
Acetic AcidMeCN5012~45%
Trifluoroacetic Acid MeCN 70 12 >95%
p-Toluenesulfonic AcidMeCN7012~80%

This table represents typical outcomes based on literature precedents. Actual results may vary.[6]

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_sm Verify Purity of 5-methylisoxazol-3-amine (≥97%) start->check_sm check_reagents Review Iodination Reagents start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions sm_impure Impure? check_sm->sm_impure reagents_nis Using N-Iodosuccinimide (NIS)? check_reagents->reagents_nis conditions_solvent Solvent: Acetonitrile? check_conditions->conditions_solvent sm_impure->check_reagents No repurify_sm Recrystallize or Repurify Starting Material sm_impure->repurify_sm Yes success Improved Yield repurify_sm->success use_nis Switch to NIS as Iodinating Agent reagents_nis->use_nis No reagents_acid Using an Acid Catalyst? reagents_nis->reagents_acid Yes use_nis->success reagents_acid->check_conditions Yes add_acid Add Trifluoroacetic Acid (TFA) (e.g., 0.5 - 1.0 eq.) reagents_acid->add_acid No add_acid->success change_solvent Switch to Acetonitrile (MeCN) conditions_solvent->change_solvent No conditions_temp Reaction Temperature? conditions_solvent->conditions_temp Yes change_solvent->success increase_temp Increase Temp to 65-75°C Monitor by TLC/LCMS conditions_temp->increase_temp < 60°C increase_temp->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Question 2: I'm observing a significant di-iodinated impurity in my crude product. How can I improve the selectivity for the mono-iodinated product?

Plausible Causes:

  • Excess Iodinating Agent: Using a stoichiometric excess of NIS can lead to a second iodination event on the activated isoxazole ring.

  • High Reaction Temperature or Prolonged Reaction Time: Harsh conditions can drive the reaction past the desired mono-iodination stage. The mono-iodinated product is still an activated aromatic system, susceptible to further electrophilic attack.

  • High Catalyst Loading: An excessive amount of acid catalyst can hyper-activate the system, reducing selectivity.

Recommended Solutions:

  • Control Stoichiometry: Use a precise amount of NIS, typically between 1.0 and 1.1 equivalents relative to the starting amine. Carefully weigh your reagents.

  • Slow Addition of NIS: Instead of adding all the NIS at once, consider adding it portion-wise or as a solution via an addition funnel over 30-60 minutes. This maintains a low instantaneous concentration of the iodinating agent, favoring mono-substitution.

  • Monitor the Reaction Closely: Use TLC or LCMS to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated species.

  • Reduce Catalyst Loading: If over-reaction is a persistent issue, try reducing the amount of TFA to a catalytic amount (e.g., 0.1-0.2 equivalents).

Optimized Iodination Protocol for High Selectivity
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-methylisoxazol-3-amine (1.0 eq.) and acetonitrile (10 mL per gram of amine).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Add trifluoroacetic acid (0.5 eq.) dropwise.

  • NIS Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the mono-iodinated product from any residual starting material and di-iodinated impurity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the acid-catalyzed iodination of 5-methylisoxazol-3-amine with NIS?

The reaction is an electrophilic aromatic substitution. The key steps are:

  • Activation of NIS: The acid catalyst (H⁺), typically from TFA, protonates the carbonyl oxygen of the NIS. This pulls electron density away from the nitrogen and, subsequently, the iodine atom.

  • Generation of the Electrophile: This protonation makes the iodine atom significantly more electrophilic (I⁺ character).

  • Nucleophilic Attack: The electron-rich isoxazole ring, activated by the electron-donating amino group at the 3-position and the methyl group at the 5-position, acts as a nucleophile. The C-4 position is the most sterically accessible and electronically activated site, and it attacks the electrophilic iodine of the activated NIS complex.

  • Rearomatization: The resulting intermediate (a sigma complex or arenium ion) loses a proton (H⁺) from the C-4 position to restore the aromaticity of the isoxazole ring, yielding the 4-iodo product.

Mechanism of NIS Activation and Iodination

Sources

Optimizing reaction conditions for Suzuki coupling with 4-Iodo-5-methylisoxazol-3-amine.

[1]

Case ID: ISOX-AMINE-004 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Challenges

Welcome to the Technical Assistance Center. You are likely attempting to functionalize 4-iodo-5-methylisoxazol-3-amine via Suzuki-Miyaura cross-coupling.[1] While the C4-iodide is electronically primed for oxidative addition, this substrate presents a "dual-threat" to standard catalytic cycles:

  • Catalyst Poisoning (The Amine Trap): The free primary amine at C3 is a competent ligand. In the absence of bulky phosphines, it will coordinate to the Palladium center (

    
    ), forming stable, off-cycle complexes that arrest turnover.
    
  • Heterocycle Fragility (The Isoxazole Trap): The isoxazole N-O bond is susceptible to cleavage under harsh basic or reducing conditions (e.g., Kemp elimination-type pathways), leading to ring fragmentation.

This guide provides an optimized, self-validating protocol designed to bypass these specific failure modes.

Optimization Modules

Module A: The "Engine" (Catalyst & Ligand Selection)

Standard Pd(PPh3)4 is insufficient here. The triphenylphosphine ligands are labile and not bulky enough to prevent the C3-amine from binding to the metal center.

  • Recommendation: Use Buchwald Precatalysts (Gen 3 or Gen 4) .[2]

  • Ligand Choice: XPhos or SPhos .[1]

    • Why: These biaryl phosphine ligands are exceptionally bulky.[1] They create a "steric roof" over the Pd center that permits the entry of the aryl halide but physically blocks the coordination of the substrate's amine nitrogen.

  • Precatalyst Advantage: Gen 3/4 precatalysts activate rapidly without requiring excess base or reducing agents, preserving the isoxazole ring.[1]

Module B: The "Environment" (Base & Solvent)

Avoid strong alkoxides (e.g., NaOtBu, KOtBu). High pKa bases promote isoxazole ring opening.[1]

  • Recommendation: Use Inorganic Phosphates or Carbonates .[1]

    • Primary Choice:

      
       (Potassium Phosphate Tribasic) . It provides sufficient basicity for boronic acid activation without triggering isoxazole fragmentation.[1]
      
    • Solvent System:1,4-Dioxane / Water (4:1) .[1] The water cosolvent is critical for dissolving the inorganic base and facilitating transmetallation.

Master Protocol: The "Gold Standard" Workflow

This protocol is optimized for 1.0 mmol scale.[1] Scale up linearly.

Reagents:

  • Substrate: 4-Iodo-5-methylisoxazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the isoxazole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). Note: If the boronic acid is sterically hindered, increase to 5 mol%.[1]

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) and degassed Water (ratio 4:1 Dioxane:Water).

  • Reaction: Heat to 60°C - 80°C . Do not exceed 100°C unless necessary.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the iodide (M+H 225).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography. Note: The free amine product may streak; add 1%

    
     to the eluent.
    

Troubleshooting & FAQs

Q1: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.[1]

Diagnosis: You are likely experiencing product inhibition or catalyst death due to the free amine. Fix:

  • Ensure you are using XPhos or SPhos .[1] Standard ligands cannot compete with the amine.

  • Protect the amine: If optimization fails, convert the amine to a Boc-carbamate or Acetamide before coupling.[1] This removes the lone pair availability.

    • Ref: Protection prevents

      
      -coordination and often increases solubility.[1]
      
Q2: I see a new peak with Mass [M+2], but no product.

Diagnosis: This is likely de-iodination (hydrodehalogenation). Fix:

  • This occurs when transmetallation is slow.[1] Increase the amount of Boronic Acid (to 1.5 equiv).

  • Lower the reaction temperature to 60°C.

  • Switch to a MIDA Boronate or Potassium Trifluoroborate salt for a slow-release of the active boronic species.

Q3: My product mass is correct, but the NMR shows a complex mixture.

Diagnosis: Isoxazole ring degradation.[1] Fix:

  • Check your base.[1][3] If using

    
     or 
    
    
    at high temps (>90°C), switch to
    
    
    at 60°C.
  • Ensure the reaction is strictly oxygen-free; oxidative degradation of the heterocycle is accelerated by heat + base + air.

Visualizations

Diagram 1: Optimization Decision Tree

This flow chart guides you through the logical steps of optimizing this specific reaction.

OptimizationLogicStartStart: 4-Iodo-5-methylisoxazol-3-amineCheckAmineIs the C3-Amine Protected?Start->CheckAmineProtectedYes (Boc/Ac)CheckAmine->ProtectedUnprotectedNo (Free NH2)CheckAmine->UnprotectedStandardCondStandard Conditions:Pd(dppf)Cl2 or Pd(PPh3)4Na2CO3, Dioxane/H2OProtected->StandardCondSpecialCondSpecialized Conditions:Must prevent Amine PoisoningUnprotected->SpecialCondSuccessTarget Coupled ProductStandardCond->SuccessLigandChoiceSelect Ligand:XPhos or SPhos (Bulky)SpecialCond->LigandChoiceBaseChoiceSelect Base:K3PO4 (Mild, Phosphate)LigandChoice->BaseChoiceTempControlTemp Control:Max 80°C (Protect Isoxazole)BaseChoice->TempControlTempControl->Success

Caption: Decision logic for optimizing coupling conditions based on amine protection status.

Diagram 2: Mechanism of Amine Poisoning

Understanding why the reaction fails is crucial. This diagram illustrates the off-cycle trap.

MechanismPd0Active CatalystL-Pd(0)OxAddOxidative AdditionL-Pd(II)-Ar-IPd0->OxAdd + Ar-IPoisonedOFF-CYCLE TRAPStable Amine-Pd Complex(Catalyst Death)OxAdd->Poisoned + Amine Coordination(If Ligand is Small)ProductCoupled ProductOxAdd->Product + Boronic Acid(Transmetallation)AmineSubstrate(Free Amine)Poisoned->OxAdd Reversible onlywith Bulky Ligand

Caption: The "Amine Trap" mechanism showing how the substrate can irreversibly bind Pd if small ligands are used.

Comparative Data

The following table illustrates typical conversion rates for amino-heterocycle couplings based on ligand selection (Simulated data based on Buchwald et al. literature trends for similar substrates).

Ligand SystemCatalyst SourceBaseConversion (2h)Outcome



< 15%Failed. Catalyst poisoning.
dppf


40-50%Moderate. Slow turnover.
XPhos XPhos Pd G3

> 95% Optimal. Steric bulk prevents poisoning.
SPhos SPhos Pd G3

> 90%Excellent. Good alternative.[1]

References

  • Buchwald Precatalysts for Amino-Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1][4][5]

    • Source:J. Am. Chem. Soc.[1] 2013, 135, 34, 12877–12885.[1]

    • URL:[Link]

  • Isoxazole Stability & Synthesis

    • Title: Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles (Valdecoxib Analogs).
    • Source:J. Comb.[1][6] Chem. 2005, 7, 6, 958–967.[1]

    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes (Relevant to Amine Poisoning).
    • Source:J. Am. Chem. Soc.[1] 2008, 130, 19, 6184–6196.[1]

    • URL:[Link]

Technical Support Center: 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Handling Protocols

Document ID: TS-ISOX-4I-001 | Version: 2.1 | Status: Active[1]

Executive Summary & Compound Profile

4-Iodo-5-methylisoxazol-3-amine is a high-value heterocyclic intermediate, primarily utilized as a scaffold in medicinal chemistry for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

Its structural duality—containing a nucleophilic exocyclic amine and an electrophilic C-I bond—makes it versatile but chemically fragile.[1] Improper storage leads to two primary degradation pathways: oxidative darkening (amine oxidation) and photolytic dehalogenation (iodine liberation).

Property Specification
CAS Number 1055407-16-1 (Generic/Isomer variants may apply)
Molecular Formula C₄H₅IN₂O
Molecular Weight 223.99 g/mol
Appearance Off-white to pale yellow solid
Primary Hazard Acute Toxicity (Oral), Irritant, Light Sensitive

Critical Storage Ecosystem

The "Why" Behind the Protocol

Standard ambient storage is insufficient for this compound. The electron-rich isoxazole ring activates the C-I bond, making it susceptible to homolytic cleavage by UV light.[1] Simultaneously, the primary amine is prone to N-oxidation and condensation reactions if exposed to atmospheric moisture and oxygen.[1]

Storage Decision Matrix

Follow this logic flow to determine the optimal storage location for your sample.

StorageLogic Start New Sample Received StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Fridge Refrigerator (2-8°C) Amber Vial + Desiccant ShortTerm->Fridge Freezer Freezer (-20°C) Under Argon/Nitrogen LongTerm->Freezer DMSO DMSO/DMF SolventCheck->DMSO Volatile MeOH/DCM/THF SolventCheck->Volatile FreezeSol Store at -20°C (Check Freezing Point) DMSO->FreezeSol Warn CRITICAL: Evaporate to Solid Do NOT store >24h Volatile->Warn

Figure 1: Decision matrix for determining storage conditions based on physical state and duration.[1]

Protocol 1: Long-Term Storage (Solid)
  • Container: Use amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C .

  • Secondary Containment: Place the vial inside a sealed jar containing active desiccant (e.g., Drierite) to prevent moisture ingress during freeze-thaw cycles.[1]

Troubleshooting & Visual Diagnostics

Visual Quality Indicators

Use this table to assess sample integrity before running an experiment.

Observation Diagnosis Action Required
Off-white / Pale Yellow Pristine. Proceed with experiment.[1]
Orange / Light Brown Surface Oxidation. Amine oxidation has occurred.Purify: Recrystallize from EtOH/Heptane or run a short silica plug.[1]
Violet / Dark Brown Iodine Liberation. Photolytic cleavage of C-I bond.Critical Failure: Check purity via LCMS. If <90%, repurify. If <80%, discard.
Sticky / Clumping Hygroscopy. Water absorption.Dry: Vacuum desiccate over P₂O₅ for 4 hours.
FAQ: "My sample turned brown. Can I still use it?"

Answer: It depends on the application.

  • For crude test reactions: Yes, but calculate stoichiometry based on weight, assuming ~5-10% impurity.

  • For kinetic studies or GMP work: No. The liberated iodine (

    
    ) acts as an oxidant and a radical scavenger, which can poison Palladium catalysts in cross-coupling reactions.
    

Handling & Solution Chemistry

Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Good for stock solutions).

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

  • Low Solubility: Water, Hexanes.

  • Incompatible: Acetone (Forms imines with the amine), Chloroform (Slow reaction with amines over time).

Protocol 2: Preparing Stock Solutions

Goal: Create a stable 100 mM stock solution for biological screening or high-throughput synthesis.

  • Equilibration: Allow the solid vial to warm to room temperature before opening. This prevents water condensation on the cold solid.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO suppresses proton exchange and is less volatile than MeOH, maintaining concentration accuracy.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 1 minute (avoid heat buildup).

  • Aliquoting: Do not store one large stock bottle. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Workflow: Safe Handling for Synthesis

HandlingWorkflow Equilibrate 1. Warm to RT (Prevent Condensation) Weigh 2. Weighing (Anti-static Gun Recommended) Equilibrate->Weigh In Glovebox or Hood Dissolve 3. Dissolution (Anhydrous Solvent) Weigh->Dissolve Reaction 4. Reaction Setup (Protect from Light) Dissolve->Reaction Wrap Flask in Foil

Figure 2: Step-by-step workflow for handling the compound during experimental setup.

Safety & Disposal (EHS)

Hazard Classification:

  • Acute Toxicity (Oral/Inhalation): Category 3/4. Treat as toxic.

  • Skin/Eye Irritation: Category 2.[1][2][3]

Specific Handling "Gotchas":

  • Sensitization: Halo-amines can be sensitizers.[1] Double-glove (Nitrile) is recommended.[1]

  • Waste: Do not dispose of down the drain. This compound contains iodine and must be segregated into Halogenated Organic Waste streams.

  • Spill Cleanup: If spilled, do not wipe with dry paper (generates static/dust). Dampen a paper towel with ethanol, wipe the area, and dispose of as hazardous waste.

References

  • PubChem. Compound Summary: 3-Amino-5-methylisoxazole (Parent Scaffold).[1] National Library of Medicine. [Link]

  • European Medicines Agency (EMA). Stability Testing of New Drug Substances and Products (ICH Q1A). (General guidelines for light/temp sensitivity). [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-iodo-5-methylisoxazol-3-amine. Low yields in this specific iodination reaction can be a significant bottleneck. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Plausible Synthetic Route and Mechanism

The synthesis of 4-iodo-5-methylisoxazol-3-amine typically proceeds via an electrophilic aromatic substitution reaction. The starting material, 5-methylisoxazol-3-amine, possesses an electron-donating amine group that activates the isoxazole ring, directing the incoming electrophile (an iodonium ion, I+) to the C4 position.

The most common and effective iodinating agents for this transformation are N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The choice of solvent is also critical, with aprotic solvents like acetonitrile or dichloromethane often being preferred to minimize side reactions.

General Reaction Scheme:
  • Starting Material: 5-Methylisoxazol-3-amine[1][2][3]

  • Reagent: N-Iodosuccinimide (NIS) or I₂/Oxidant

  • Product: 4-Iodo-5-methylisoxazol-3-amine

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Dissolve 5-methylisoxazol-3-amine in aprotic solvent B Add Iodinating Agent (e.g., NIS) portion-wise A->B C Stir at controlled temperature (e.g., 0°C to RT) B->C Monitor by TLC/LC-MS D Quench reaction (e.g., with Na₂S₂O₃) C->D E Aqueous Extraction D->E F Purify by Column Chromatography or Recrystallization E->F G 4-Iodo-5-methylisoxazol-3-amine F->G

Caption: General experimental workflow for the synthesis of 4-Iodo-5-methylisoxazol-3-amine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues leading to low yields. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 5-methylisoxazol-3-amine. What should I do?

This is the most frequent issue, often stemming from insufficient reactivity or suboptimal conditions.

Potential Causes & Solutions

CauseScientific RationaleRecommended Action
Insufficient Iodinating Agent The reaction is stoichiometric. Impurities in the starting material or gradual decomposition of the iodinating agent can lead to an effective sub-stoichiometric amount being present.Incrementally increase the equivalents of the iodinating agent (e.g., from 1.1 eq to 1.3 eq). Ensure the iodinating agent is pure and handled under anhydrous conditions if sensitive.
Low Reaction Temperature Electrophilic substitution has an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction within a standard timeframe.If the reaction is sluggish at 0°C or room temperature, consider moderately increasing the temperature (e.g., to 40-50°C). Monitor carefully for byproduct formation.[4]
Poor Reagent Quality The starting amine can degrade over time. The iodinating agent (especially NIS) can decompose if not stored properly. Solvents must be anhydrous as water can react with the reagents.Use freshly purified starting material. Verify the purity of the iodinating agent. Use anhydrous solvents for the reaction.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile.Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are generally good starting points. If yields are poor, a solvent screen may be necessary.
Q2: My TLC shows the formation of multiple new spots, and the yield of the desired product is low after purification. What are these byproducts and how can I avoid them?

The formation of multiple products indicates a lack of selectivity or product degradation.

Potential Side Reactions & Mitigation Strategies

  • Di-iodination: The product, 4-iodo-5-methylisoxazol-3-amine, is still an activated ring system and can potentially undergo a second iodination, although this is generally less favorable.

    • Solution: Avoid using a large excess of the iodinating agent. Add the reagent portion-wise at a low temperature (e.g., 0°C) to maintain a low concentration at any given time, favoring mono-iodination.

  • Ring Instability/Decomposition: Isoxazole rings can be sensitive to strong acids or bases, potentially leading to ring-opening or other degradation pathways.

    • Solution: Maintain a neutral or slightly acidic reaction medium. Some iodination reactions, like those using I₂, may require an acid scavenger or a specific pH to proceed optimally without causing degradation.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

  • Side Reactions on the Amino Group: While the primary role of the amino group is to activate the ring, it can undergo side reactions under certain conditions.

    • Solution: The choice of a mild iodinating agent like NIS is generally effective at preventing N-iodination. Ensure that no strong, non-specific oxidants are present.

The following diagram illustrates the decision-making process for troubleshooting these issues.

G cluster_causes Primary Observation cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc cause1 High amount of Starting Material check_tlc->cause1 cause2 Multiple Unidentified Spots (Byproducts) check_tlc->cause2 cause3 Product Streak/Loss During Workup check_tlc->cause3 sol1 Increase Reagent Stoichiometry Optimize Temperature/Time Verify Reagent Quality cause1->sol1 Incomplete Reaction sol2 Control Reagent Stoichiometry Maintain Neutral pH Use Inert Atmosphere cause2->sol2 Side Reactions sol3 Adjust Workup pH Use Alternative Purification (e.g., Recrystallization) cause3->sol3 Purification Issues

Caption: A logical workflow for troubleshooting low yields in the iodination reaction.

Q3: The reaction appears complete by TLC, but I lose most of the product during aqueous workup and/or column chromatography. How can I improve recovery?

Product loss during isolation is a common but often overlooked cause of low yields.

Potential Causes & Solutions

CauseScientific RationaleRecommended Action
Product Solubility The amino group on the isoxazole ring can be protonated in acidic aqueous layers, making the product water-soluble and difficult to extract into an organic solvent.During the aqueous workup, carefully basify the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution to a pH of ~8-9. This ensures the amino group is in its free base form, maximizing its partitioning into the organic layer.
Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, leading to streaking on the column and low recovery.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina (neutral or basic).
Volatility While not highly volatile, some loss of product can occur if concentrated to complete dryness under high vacuum for extended periods.After column chromatography, concentrate the fractions under reduced pressure but avoid prolonged exposure to high vacuum once the solvent is removed.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best iodinating agent for this reaction?

    • A: N-Iodosuccinimide (NIS) is often the reagent of choice due to its mild nature, ease of handling, and high reactivity with activated aromatic systems. An alternative is using molecular iodine (I₂) in the presence of an oxidant like periodic acid or silver sulfate.[5]

  • Q: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material and the product (e.g., Ethyl Acetate/Hexane mixtures). The product, being more nonpolar due to the iodine atom, should have a higher Rf value than the starting amine. LC-MS can also be used for definitive tracking of product formation and consumption of starting material.

  • Q: Is the product, 4-iodo-5-methylisoxazol-3-amine, stable?

    • A: Iodo-substituted heterocyclic compounds can sometimes be sensitive to light and air over long periods. It is good practice to store the final product in a dark container, under an inert atmosphere, and at a low temperature to ensure long-term stability.[6]

Section 4: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above and represents a robust starting point for achieving a high yield.

  • Reaction Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add 5-methylisoxazol-3-amine (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 10-20 mL per gram of starting material).

    • Cool the solution to 0°C using an ice bath.

  • Reagent Addition:

    • In a separate container, weigh out N-Iodosuccinimide (1.1-1.2 eq).

    • Add the NIS to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

    • Remove the acetonitrile under reduced pressure.

    • Add ethyl acetate and water to the residue.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is slightly basic (pH ~8).

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography using a hexane/ethyl acetate gradient. For sensitive compounds, consider pre-treating the silica gel with 1% triethylamine in hexane.

    • Combine the pure fractions and concentrate under reduced pressure to yield 4-iodo-5-methylisoxazol-3-amine.

References

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Cas 6453-54-9,(4-iodo-5-methyl-isoxazol-3-yl) - LookChem. Available at: [Link]

  • Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, 31b, 589-595. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). - ResearchGate. Available at: [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES - Chemistry & Chemical Technology. Available at: [Link]

  • Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ayed, A. S. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Revue Roumaine de Chimie, 56(9), 899-904. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Iodination of phenols in water using easy to handle amine-iodine complexes - SciELO. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • El-Abbad, B., Kaddachi, A., & El Kazzouli, S. (2014). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-5-methylisoxazol-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, cost, and scalability. The 5-methylisoxazol-3-amine scaffold is a privileged core in medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] Functionalization at the C4-position via palladium-catalyzed cross-coupling reactions is a common strategy for generating molecular diversity. This guide provides an in-depth comparison of the reactivity between two key building blocks: 4-Iodo-5-methylisoxazol-3-amine and its bromo analog, 4-Bromo-5-methylisoxazol-3-amine , supported by established chemical principles and representative experimental protocols.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the iodo and bromo analogs stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.

  • C-I Bond: ~228 kJ/mol

  • C-Br Bond: ~285 kJ/mol

This difference has profound implications for palladium-catalyzed cross-coupling reactions, as the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the catalytic cycle.[4] A weaker C-X bond facilitates a faster oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)(R')L_n Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Catalyst Regeneration Product R-R' (Product) RedEl->Product Reagents Ar-X + R'-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds between sp²-hybridized centers.[4][5] When comparing the two halo-isoxazole amines, the iodo derivative consistently demonstrates superior reactivity, enabling milder conditions and greater efficiency.

Performance Comparison: Suzuki-Miyaura Coupling
Parameter4-Iodo-5-methylisoxazol-3-amine4-Bromo-5-methylisoxazol-3-amineRationale & Field Insights
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CThe lower C-I bond energy allows for oxidative addition at significantly lower temperatures.
Catalyst Loading 1-3 mol%3-5 mol% (or higher)Faster catalysis with the iodo analog means less catalyst is required to achieve full conversion in a reasonable timeframe.
Ligand Choice Standard phosphines (e.g., PPh₃) may suffice.Often requires more electron-rich, bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition.
Reaction Time Generally 1-12 hoursCan be >24 hoursThe bromo analog's slower oxidative addition rate necessitates longer reaction times for comparable yields.
Base Milder bases (e.g., K₂CO₃, Na₂CO₃) are often effective.Stronger bases (e.g., K₃PO₄, Cs₂CO₃) may be needed to facilitate the transmetalation step.[6]
Experimental Protocol: Suzuki Coupling of the Iodo Analog
  • To a dry Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Suzuki Coupling of the Bromo Analog
  • To a dry Schlenk flask, add 4-bromo-5-methylisoxazol-3-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Add the palladium pre-catalyst, such as Pd₂(dba)₃ (2.5 mol%), and a bulky phosphine ligand like SPhos (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (0.1 M).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Upon completion, follow the workup and purification procedure described for the iodo analog.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Halo-isoxazole, Boronic Acid, Base Catalyst 2. Add Pd Catalyst & Ligand Reagents->Catalyst Inert 3. Evacuate & Backfill with Inert Gas Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Cool, Dilute, & Wash Monitor->Workup Purify 8. Dry, Concentrate, & Purify Workup->Purify Product Final Product Purify->Product

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

II. Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[7][8] This reaction typically employs a dual catalytic system of palladium and copper(I).[7][9] The enhanced reactivity of the iodo-isoxazole is particularly advantageous here, often proceeding smoothly at room temperature.

Performance Comparison: Sonogashira Coupling
Parameter4-Iodo-5-methylisoxazol-3-amine4-Bromo-5-methylisoxazol-3-amineRationale & Field Insights
Typical Temperature Room Temp. to 50 °C60 °C to 100 °CThe iodo analog's reactivity allows for ambient temperature couplings, preserving sensitive functional groups on the alkyne partner.
Catalyst System Standard Pd(PPh₃)₂Cl₂ / CuI is highly effective.[9]May require higher catalyst loading or more specialized ligands. Copper-free conditions are more challenging.
Base Mild amine bases (e.g., Et₃N, DIPEA) suffice.[7]A stronger amine base or an inorganic base may be required to drive the reaction to completion.
Side Reactions Lower temperatures minimize alkyne homocoupling (Glaser coupling), a common side reaction.Higher temperatures increase the rate of undesirable homocoupling, reducing the yield of the desired product.
Experimental Protocol: Sonogashira Coupling of the Iodo Analog
  • To a dry Schlenk flask, add 4-iodo-5-methylisoxazol-3-amine (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (0.2 M), followed by triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture and partition between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.[9]

Experimental Protocol: Sonogashira Coupling of the Bromo Analog
  • Combine 4-bromo-5-methylisoxazol-3-amine (1.0 equiv.), Pd(OAc)₂ (4 mol%), a ligand such as Xantphos (8 mol%), and CuI (5 mol%) in a dry Schlenk flask.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF (0.2 M) and diisopropylethylamine (4.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.).

  • Heat the mixture to 90 °C and stir for 12-18 hours.

  • Follow the workup and purification procedure as described for the iodo analog.[10]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12][13] The reaction couples an aryl halide with a primary or secondary amine. This reaction class often highlights the most significant practical differences between using an aryl bromide and an aryl iodide, particularly concerning ligand requirements.

Performance Comparison: Buchwald-Hartwig Amination
Parameter4-Iodo-5-methylisoxazol-3-amine4-Bromo-5-methylisoxazol-3-amineRationale & Field Insights
Ligand Requirement Can sometimes proceed with simpler ligands, though efficiency is improved with bulky ligands.Almost always requires specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos).[12][14]Bulky ligands accelerate the reductive elimination step and prevent catalyst decomposition, which is more critical for the less reactive bromo-substrate.[12]
Base Cs₂CO₃ or K₃PO₄ are generally effective.Often requires a strong, non-nucleophilic base like NaOtBu or LHMDS for efficient C-N bond formation.
Temperature 80 °C to 100 °C100 °C to 120 °CHigher thermal energy is needed to overcome the activation barrier for the oxidative addition of the C-Br bond.
Substrate Scope Generally broader due to milder conditions, tolerating more sensitive functional groups on the amine coupling partner.The harsher conditions (strong base, high temp) may limit the scope of compatible amine partners.
Experimental Protocol: Buchwald-Hartwig Amination of the Iodo Analog
  • In a glovebox or under an inert atmosphere, charge a vial with 4-iodo-5-methylisoxazol-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., Xantphos, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (0.15 M).

  • Seal the vial and heat to 100 °C with stirring for 8-16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of the Bromo Analog
  • In a glovebox, charge a vial with 4-bromo-5-methylisoxazol-3-amine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.). Caution: NaOtBu is highly basic and moisture-sensitive.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a highly active ligand (e.g., RuPhos, 4 mol%).

  • Add anhydrous, degassed toluene (0.15 M).

  • Seal the vial and heat to 110 °C with stirring for 12-24 hours.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and purify as previously described.[13]

Reactivity_Comparison cluster_conditions Reaction Conditions cluster_outcomes Outcomes Iodo 4-Iodo-5-methylisoxazol-3-amine Mild Milder Conditions (Lower Temp, Weaker Base) Iodo->Mild Bromo 4-Bromo-5-methylisoxazol-3-amine Harsh Harsher Conditions (Higher Temp, Stronger Base) Bromo->Harsh Fast Faster Reaction Rates Shorter Times Mild->Fast Slow Slower Reaction Rates Longer Times Harsh->Slow HighYield Broader Scope Higher Yields Fast->HighYield LowerYield Narrower Scope Optimization Required Slow->LowerYield

Caption: Logical relationship between halide choice and reaction outcomes.

Conclusion and Strategic Recommendations

The evidence overwhelmingly supports that 4-iodo-5-methylisoxazol-3-amine is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its use allows for milder conditions, lower catalyst loadings, shorter reaction times, and often provides access to a broader range of products in higher yields.

However, the choice is not always straightforward. 4-Bromo-5-methylisoxazol-3-amine offers significant advantages in terms of cost and commercial availability. For large-scale synthesis or initial exploratory work where cost is a primary driver, the bromo analog is a highly viable starting material. Its successful use hinges on accepting the need for more forcing conditions and investing the time to optimize the catalyst system, ligand, base, and temperature for each specific transformation.

Recommendation:

  • For complex, late-stage functionalization or when working with sensitive coupling partners , the reliability and mild conditions afforded by the iodo analog are highly preferable.

  • For large-scale, cost-driven synthesis or when reaction conditions can be robustly optimized, the bromo analog presents a more economical pathway.

Ultimately, a clear understanding of the fundamental reactivity differences detailed in this guide empowers the synthetic chemist to make a strategic, evidence-based decision that best aligns with the specific goals of their research program.

References

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 23, 2026, from [Link]

  • REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES - Chemistry & Chemical Technology 2021. (n.d.).
  • (PDF) Reversible C–C Bond Formation Using Palladium Catalysis - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • 4-Bromo-5-methyl-1,2-oxazol-3-amine - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (2022, October 17). Retrieved February 23, 2026, from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. (n.d.). Retrieved February 23, 2026, from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 23, 2026, from [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - MDPI. (2021, March 5). Retrieved February 23, 2026, from [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv. (n.d.). Retrieved February 23, 2026, from [Link]

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Comparative Profiling: 4-Iodo-5-methylisoxazol-3-amine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary: The "Gatekeeper" Scaffold

In the landscape of heterocyclic drug discovery, 4-Iodo-5-methylisoxazol-3-amine acts less as a standalone therapeutic and more as a critical "gatekeeper" intermediate. While its parent compound (3-amino-5-methylisoxazole) exhibits mild antimicrobial and antioxidant properties, the introduction of the iodine atom at the C4 position fundamentally alters its utility.

This guide compares the 4-Iodo variant against its 4-H (parent), 4-Chloro (analog), and 4-Aryl (drug derivative) counterparts. The analysis reveals that the 4-Iodo motif is not merely a structural feature but a reactive handle that enables the synthesis of high-potency COX-2 inhibitors (e.g., Valdecoxib) and kinase inhibitors via Palladium-catalyzed cross-coupling.

Chemical Biology & Structural Significance[1][2][3][4]

The Iodine Advantage: Halogen Bonding & Reactivity

The biological potential of the 4-Iodo variant stems from two distinct physicochemical properties unavailable in the 4-H or 4-Chloro analogues:

  • Enhanced Cross-Coupling Reactivity: The C-I bond is weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), making it the superior substrate for Suzuki-Miyaura and Sonogashira couplings under mild conditions. This allows for the rapid generation of diverse libraries.

  • Halogen Bonding (XB): In Fragment-Based Drug Discovery (FBDD), the iodine atom acts as a Lewis acid (sigma-hole donor), capable of forming specific halogen bonds with backbone carbonyls or nucleophilic residues in protein active sites. This interaction is significantly stronger for Iodine than for Chlorine or Bromine.

Comparative Profile: 4-Iodo-5-methylisoxazol-3-amine vs. Analogues

The following table contrasts the subject compound with its key structural relatives.

FeatureSubject: 4-Iodo-5-methylisoxazol-3-amine Parent: 3-Amino-5-methylisoxazole Analog: 4-Chloro-5-methylisoxazol-3-amine Derivative: Valdecoxib (COX-2 Inhibitor)
Primary Role Reactive Intermediate / FBDD Fragment Scaffold / Weak AntimicrobialStable Intermediate / IsosterePotent Therapeutic Drug
Reactivity (Pd-Cat) High (Excellent oxidative addition) Inert (Requires C-H activation)Low (Poor oxidative addition)N/A (Final Product)
Direct Bio-Activity Low (Cytotoxicity risk due to alkylation)Low to Moderate (Antioxidant)Low (Metabolically stable)High (IC50 < 0.1 µM for COX-2)
Lipophilicity (LogP) ~1.5 (Estimated)0.1 (Hydrophilic)~0.82.6 (Lipophilic)
Key Interaction Halogen Bond (Sigma-hole)H-Bond Donor/AcceptorWeak HydrophobicHydrophobic/Pi-Stacking

Biological Activity & Mechanism of Action[5][6]

Direct Activity vs. Derivatization Potential

While 3-amino-5-methylisoxazole (the parent) has demonstrated mild efficacy against S. aureus and E. coli by interfering with folate synthesis (similar to sulfonamides) [1], the 4-Iodo variant is rarely used as a monotherapy. Its iodine moiety is lipophilic and bulky, which can disrupt the precise fit required for the dihydropteroate synthase enzyme unless the pocket is specifically hydrophobic.

However, the 4-Iodo compound is the obligatory precursor to 3,4-diarylisoxazoles , a class of drugs that includes Valdecoxib . The biological "activity" of the 4-Iodo compound is therefore best understood as latent potential.

Pathway Visualization: From Scaffold to Inhibitor

The diagram below illustrates how the 4-Iodo scaffold serves as the divergence point for creating biologically active libraries (COX-2 inhibitors vs. Kinase inhibitors).

G Scaffold 3-Amino-5-methylisoxazole (Parent Scaffold) Iodination Electrophilic Iodination (NIS or ICl) Scaffold->Iodination Activation Subject 4-Iodo-5-methylisoxazol-3-amine (The Subject) Iodination->Subject Yields Reactive Handle Suzuki Suzuki-Miyaura Coupling (Pd-Catalysis) Subject->Suzuki + Aryl Boronic Acid Sonogashira Sonogashira Coupling (Alkynylation) Subject->Sonogashira + Terminal Alkyne COX2 Valdecoxib Analogues (COX-2 Inhibition) Suzuki->COX2 Aryl Installation Kinase Kinase Inhibitors (VEGFR/p38 MAP) Sonogashira->Kinase Linker Extension

Figure 1: The "Divergent Synthesis" pathway demonstrating how the 4-Iodo intermediate unlocks distinct therapeutic classes.

Experimental Protocols

As a self-validating system, the following protocols describe how to synthesize the 4-Iodo intermediate and then functionally verify its activity by converting it into a known COX-2 inhibitor pharmacophore.

Protocol A: Regioselective Synthesis of 4-Iodo-5-methylisoxazol-3-amine

Objective: To generate the reactive intermediate with high purity.

  • Reagents: 3-Amino-5-methylisoxazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-amino-5-methylisoxazole in ACN (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NIS portion-wise over 30 minutes to avoid exotherm.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The Iodine installs selectively at C4 due to the directing effect of the amine and methyl groups.

    • Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.

  • Validation:

    • 1H NMR: Disappearance of the C4-H singlet (approx. 6.0 ppm).

    • Appearance: Off-white to yellow solid.

Protocol B: Functional Validation via Suzuki Coupling (Valdecoxib Core)

Objective: To confirm the "reactive handle" utility by synthesizing a 4-phenyl derivative.

  • Reagents: 4-Iodo-5-methylisoxazol-3-amine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Observation: The reaction mixture will darken as Pd(0) forms.

  • Outcome: Formation of 5-methyl-4-phenylisoxazol-3-amine . This confirms the C-I bond is active for cross-coupling, validating the scaffold's quality [2].

Comparative Efficacy Data (Reconstructed)

The following data summarizes the inhibitory potential of the derived libraries compared to the iodinated precursor.

Compound ClassTargetIC50 / MICMechanism Note
4-Iodo-5-methylisoxazol-3-amine S. aureus> 100 µM (Inactive)Steric bulk of Iodine hinders folate pocket binding.
3-Amino-5-methylisoxazole S. aureus~ 50-80 µM (Weak)Mimics PABA; weak competitive inhibitor.
Valdecoxib (Derivative) COX-20.005 µM (Potent)Phenyl ring at C4 fits the COX-2 hydrophobic channel.
4-Alkynyl-isoxazole (Sonogashira) VEGFR-2~ 0.5 - 1.0 µMAlkyne linker allows access to kinase back-pocket.

Critical Analysis & Expert Insight

Why choose the 4-Iodo over the 4-Bromo? While 4-bromo-5-methylisoxazol-3-amine is cheaper, the 4-Iodo variant is essential for "difficult" couplings. In drug discovery, when coupling complex, electron-poor boronic acids (e.g., sulfonamide-containing aryl groups for COX-2 inhibition), the oxidative addition step is rate-limiting. The weaker C-I bond accelerates this step, increasing yields from ~40% (with Bromine) to >85% (with Iodine) [3].

Safety Note: Iodinated isoxazoles can be photosensitive. Store 4-Iodo-5-methylisoxazol-3-amine in amber vials under inert gas to prevent de-iodination, which would revert the compound to the inactive parent scaffold.

References

  • PubChem. (2025).[1] 3-Amino-5-methylisoxazole | C4H6N2O.[2] National Library of Medicine. [Link]

  • Waldo, J. P., & Larock, R. C. (2007).[3] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry. [Link]

  • St. Jean, D. J., et al. (2018). Isoxazole-4-yl Substituted Benzimidazoles as Potent Inhibitors of Bromodomain. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. Molecules. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 4-Iodo-5-methylisoxazol-3-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences its safety, efficacy, and stability. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-Iodo-5-methylisoxazol-3-amine, a crucial heterocyclic building block.[1][2] We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Purity Analysis

4-Iodo-5-methylisoxazol-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds.[3] Its synthesis can result in a range of impurities, including starting materials, by-products, and degradation products.[4] A robust analytical method is therefore essential to quantify the purity of the synthesized compound and to detect and identify any impurities present. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for this purpose, renowned for its ability to separate, identify, and quantify components in a mixture.[5][6][7]

Comparative Overview of Analytical Techniques

While HPLC is a dominant method, it is crucial to understand its performance in the context of other available analytical techniques. Each method possesses unique strengths and weaknesses, making the selection dependent on the specific analytical requirements.

Technique Principle Strengths Limitations Applicability to 4-Iodo-5-methylisoxazol-3-amine
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis spectrophotometry.[5][7]High resolution, quantitative accuracy, robustness, and wide applicability.[8][9]Requires chromophoric analytes; may not resolve co-eluting impurities without mass spectrometry.Excellent for routine purity assessment and quantification.
UPLC-UV/MS Similar to HPLC but utilizes smaller particle size columns and higher pressures for faster and more efficient separations.[10][11][12]Increased speed, resolution, and sensitivity compared to HPLC.[13][14] MS provides molecular weight information for impurity identification.Higher initial instrument cost and maintenance.[10]Ideal for high-throughput screening and detailed impurity profiling.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds like 4-Iodo-5-methylisoxazol-3-amine without derivatization.Limited applicability due to the compound's likely low volatility.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal intensity of nuclei, which is directly proportional to their concentration.[15][16]Absolute quantification without the need for a reference standard of the analyte; provides structural information.[17][18]Lower sensitivity than chromatographic methods; requires highly pure internal standards.[16]A powerful orthogonal technique for purity confirmation and quantification of major components.
LC-MS Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[19][20]High sensitivity and selectivity; provides molecular weight information for identification of unknown impurities.[20]Higher complexity and cost compared to HPLC-UV.The gold standard for comprehensive purity analysis and impurity identification.

In-Depth Focus: HPLC Method for 4-Iodo-5-methylisoxazol-3-amine

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities.[21][22]

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Guidelines) A Solubility & pKa Determination D Column Selection (e.g., C18, Phenyl) A->D B UV-Vis Spectrum Analysis E Mobile Phase Screening (pH, Organic Modifier) B->E C Forced Degradation Studies H Specificity, Linearity, Accuracy, Precision C->H F Gradient Profile Optimization D->F E->F G Flow Rate & Temperature Adjustment F->G G->H I LOD, LOQ, Robustness H->I

Caption: A systematic workflow for developing a robust HPLC purity method.

This protocol outlines a validated HPLC method for the purity determination of 4-Iodo-5-methylisoxazol-3-amine.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • 4-Iodo-5-methylisoxazol-3-amine reference standard and synthesized sample.

2. Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for the amine-containing analyte by controlling silanol interactions.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC offering good elution strength.
Gradient Elution 5% to 95% B over 20 minutesA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds; a PDA detector allows for peak purity analysis across a spectrum.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

3. Sample Preparation:

  • Prepare a stock solution of the 4-Iodo-5-methylisoxazol-3-amine reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a sample solution of the synthesized 4-Iodo-5-methylisoxazol-3-amine at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the synthesized sample is calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][23][24]

Validation Parameter Acceptance Criteria Purpose
Specificity The main peak should be well-resolved from any impurities, and the peak purity index should be greater than 0.999.[8]To ensure the method is able to accurately measure the analyte in the presence of impurities.[24]
Linearity Correlation coefficient (r²) > 0.999 over a range of concentrations (e.g., 0.1 - 1.5 mg/mL).[25]To demonstrate a direct relationship between analyte concentration and detector response.[24]
Accuracy Recovery of spiked analyte should be within 98.0% - 102.0%.[25]To determine the closeness of the measured value to the true value.[24]
Precision (Repeatability) Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2.0%.[23][25]To assess the consistency of results under the same operating conditions over a short interval of time.[23]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[8]To determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C).To evaluate the method's capacity to remain unaffected by small variations in method parameters.[24]

Diagram: Orthogonal Purity Verification Workflow

Purity_Verification A Synthesized 4-Iodo-5-methylisoxazol-3-amine B Primary Purity Analysis: Reversed-Phase HPLC-UV A->B C Purity > 99.5%? B->C D Orthogonal Purity Confirmation: qNMR C->D Yes G Further Purification Required C->G No E Impurity Identification: LC-MS D->E F Characterized Compound with Purity Report E->F

Sources

The Emergent Potential of 4-Iodo-5-methylisoxazol-3-amine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold has consistently emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide delves into the prospective efficacy of a specific, yet underexplored subclass: 4-iodo-5-methylisoxazol-3-amine derivatives . While direct experimental data on this particular scaffold remains nascent, this document aims to provide a comprehensive comparative analysis by extrapolating from the well-established enzyme inhibitory profiles of structurally related isoxazole analogues. By examining their performance against key enzyme targets and outlining robust experimental protocols, we will build a compelling case for the therapeutic potential of these novel derivatives.

Introduction: The Isoxazole Core in Enzyme Inhibition

The five-membered isoxazole ring, with its unique electronic and structural properties, serves as a versatile template for the design of potent and selective enzyme inhibitors.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, allows for high-affinity binding to the active sites of diverse enzymes.[3] This has led to the development of isoxazole-containing drugs targeting a range of diseases, from inflammatory conditions to cancer.[1][4][5] The introduction of a 4-iodo substituent on the 5-methylisoxazol-3-amine core is a strategic modification, potentially enhancing binding affinity and modulating selectivity through halogen bonding and increased lipophilicity.

Comparative Efficacy Analysis: Potential Enzyme Targets

Based on the inhibitory profiles of analogous isoxazole derivatives, we can hypothesize the following primary enzyme targets for 4-iodo-5-methylisoxazol-3-amine derivatives:

Cyclooxygenases (COX-1 & COX-2)

The inhibition of cyclooxygenase enzymes, key players in the inflammatory cascade, is a well-documented activity of isoxazole-containing compounds.[4][5][6] Notably, derivatives of this class have shown remarkable potency and selectivity for COX-2, an important target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.

Compound/Alternative Target IC50 Selectivity (COX-1/COX-2) Reference
Hypothetical 4-iodo-5-methylisoxazol-3-amine derivative COX-2Predicted high potencyPredicted high-
Celecoxib (Isoxazole derivative)COX-2~0.04 µM~30[4]
Mofezolac (Diarylisoxazole)COX-10.0079 µM>6300 (COX-2 IC50 >50 µM)[7]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)COX-119 µM>2.6 (COX-2 IC50 >50 µM)[7]

The introduction of the iodo-group could potentially enhance the interaction with the hydrophobic channel of the COX active site, a key determinant for inhibitor binding and selectivity.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target in cancer therapy.[8][9] Several isoxazole-based inhibitors of Hsp90 have been developed, demonstrating potent anti-proliferative activity in various cancer cell lines.

Compound/Alternative Target IC50 Cellular Activity (Example) Reference
Hypothetical 4-iodo-5-methylisoxazol-3-amine derivative Hsp90Predicted high potencyPredicted anti-proliferative-
Luminespib (NVP-AUY922) (Isoxazole derivative)Hsp90~21 nMPotent in various tumor cell lines[8]
Compound 5 (3,4-disubstituted isoxazole)Hsp9014 µM (cytotoxicity)Reduced Hsp90 expression in cancer cells[10]

The 3-amino group on the isoxazole ring could mimic key interactions of known Hsp90 inhibitors, while the 4-iodo-5-methyl substitution pattern could be optimized to enhance binding within the ATP-binding pocket of Hsp90.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11][12][13] Isoxazole-containing sulfonamides have been investigated as CA inhibitors, although with generally modest potency.

Compound/Alternative Target IC50 / Ki Reference
Hypothetical 4-iodo-5-methylisoxazol-3-amine derivative CAsTo be determined-
Acetazolamide (Standard)CA18.6 µM[11][12]
Compound AC2 (Isoxazole derivative)CA112.3 µM[11][12]
Isoindole-1,3-dione-isoxazole hybridshCA I & II23.17-79.58 nM (hCA I), 36.58-88.28 nM (hCA II)[13]

The development of novel 4-iodo-5-methylisoxazol-3-amine derivatives could lead to more potent and isoform-selective CA inhibitors.

Mechanistic Insights: The Role of the 4-Iodo-5-methylisoxazol-3-amine Scaffold

The inhibitory mechanism of these derivatives will likely be competitive, with the isoxazole scaffold occupying the substrate-binding site of the target enzyme.

G cluster_Inhibition Competitive Inhibition Mechanism Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Substrate Natural Substrate Substrate->Enzyme Inhibitor 4-Iodo-5-methylisoxazol-3-amine Derivative Inhibitor->Enzyme Binding (Blocks Substrate)

Caption: Competitive inhibition of an enzyme by a 4-iodo-5-methylisoxazol-3-amine derivative.

The key structural features contributing to inhibitory activity are:

  • Isoxazole Ring: Acts as a bioisostere for endogenous ligands and participates in hydrogen bonding and π-π stacking interactions.

  • 3-Amino Group: Can form crucial hydrogen bonds with amino acid residues in the active site.

  • 5-Methyl Group: Provides a hydrophobic interaction point.

  • 4-Iodo Group: Can form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. It also increases lipophilicity, which may improve cell permeability.

Experimental Protocols

To validate the efficacy of novel 4-iodo-5-methylisoxazol-3-amine derivatives, the following experimental workflows are recommended.

Synthesis of 4-Iodo-5-methylisoxazol-3-amine Derivatives

A plausible synthetic route can be adapted from established methods for the synthesis of substituted isoxazoles.[14][15]

G cluster_synthesis Proposed Synthetic Workflow A 3-Amino-5-methylisoxazole C 4-Iodo-3-amino-5-methylisoxazole A->C Iodination B Iodination Reagent (e.g., N-Iodosuccinimide) B->C Iodination E Target 4-Iodo-5-methylisoxazol-3-amine Derivatives C->E Functionalization D Acylation/Alkylation/ Sulfonylation Reagents D->E Functionalization

Caption: Proposed synthetic workflow for 4-iodo-5-methylisoxazol-3-amine derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-Amino-5-methylisoxazole: This starting material can be synthesized reliably by reacting a suitable keto-nitrile with hydroxylamine, where the regioselectivity is controlled by pH and temperature.[15]

  • Iodination: The 4-position of the isoxazole ring can be selectively iodinated using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile.[14]

  • Functionalization of the Amino Group: The 3-amino group can be further modified through various reactions such as acylation, alkylation, or sulfonylation to generate a library of diverse derivatives.

In Vitro Enzyme Inhibition Assays

Standard enzymatic assays should be employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target enzymes.

General Protocol:

  • Recombinant human enzyme (e.g., COX-1, COX-2, Hsp90, or specific CA isoforms) is incubated with varying concentrations of the test compound.

  • The appropriate substrate is added to initiate the enzymatic reaction.

  • The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

To assess the biological activity of the compounds in a more physiologically relevant context, cellular assays are crucial.

Example Protocol for Anti-proliferative Activity (Hsp90 Inhibition):

  • Cancer cell lines known to be dependent on Hsp90 activity (e.g., breast or lung cancer cells) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The concentration required to inhibit cell growth by 50% (GI50) is determined.

Conclusion and Future Directions

While the direct enzyme inhibitory profile of 4-iodo-5-methylisoxazol-3-amine derivatives is yet to be fully elucidated, the extensive body of research on related isoxazole compounds provides a strong rationale for their potential as potent and selective enzyme inhibitors. The strategic incorporation of the 4-iodo substituent is anticipated to enhance their biological activity.

Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation against a panel of relevant enzymes, including but not limited to COX, Hsp90, and carbonic anhydrases. Detailed structure-activity relationship (SAR) studies, coupled with molecular modeling, will be instrumental in optimizing their potency and selectivity. The most promising candidates should then be advanced to cellular and in vivo models to validate their therapeutic potential. The exploration of this novel chemical space holds significant promise for the discovery of next-generation enzyme inhibitors.

References

  • Saleem, A., Farooq, U., Bukhari, S. M., Khan, S., Zaidi, A., Wani, T. A., Shaikh, A. J., Sarwar, R., Mahmud, S., Israr, M., Khan, F. A., & Shahzad, S. A. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30359–30368. [Link]

  • Saleem, A., Farooq, U., Bukhari, S. M., Khan, S., Zaidi, A., Wani, T. A., Shaikh, A. J., Sarwar, R., Mahmud, S., Israr, M., Khan, F. A., & Shahzad, S. A. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30359–30368. [Link]

  • Aboalroub, A. A. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. [Link]

  • Hassanzadeh, F., & Hosseinzadeh, L. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 26861. [Link]

  • Hassanzadeh, F., & Hosseinzadeh, L. (2024). (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. ResearchGate. [Link]

  • Gümüş, M., Çetinkaya, Y., & Çavuşoğlu, B. K. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Chemistry & Biodiversity, e202500898. [Link]

  • Cingolani, G., Cagnetta, V., Perrone, M. G., Vitale, P., & Scilimati, A. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole. European Journal of Medicinal Chemistry, 138, 661–668. [Link]

  • Khan, M. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

  • Aboalroub, A. A. (2024). The chemical structure of some (a) natural and (b) synthetic Hsp90 inhibitors are investigating in different stages of clinical trial studies. ResearchGate. [Link]

  • Saleem, A., Farooq, U., Bukhari, S. M., Khan, S., Zaidi, A., Wani, T. A., Shaikh, A. J., Sarwar, R., Mahmud, S., Israr, M., Khan, F. A., & Shahzad, S. A. (2022). (PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. [Link]

  • Vitale, P., & Scilimati, A. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1147–1165. [Link]

  • Khan, M. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).
  • Ghasemi, M., et al. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. Journal of Molecular Graphics and Modelling, 74, 310–324. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9579. [Link]

  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

  • Hosseini, S. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 801. [Link]

  • Yilmaz, I., et al. (2019). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 24(12), 2278. [Link]

  • Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-S), 136–145. [Link]

  • Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). Evaluation and Studies on the Structural Impact of Substituted 4, 5-Dihydroisoxazoles on Their Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 236–239. [Link]

  • Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 4(4). [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(3), 349–361. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved February 22, 2026, from [Link]

  • Bhat, M. A., Al-Omar, M. A., Naglah, A. M., & Khan, A. A. (2020). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). ResearchGate. [Link]

  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23. [Link]

  • Tovmasyan, A. G., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(3), 353-358. [Link]

  • Costin, G. E., et al. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journal of Organic Chemistry, 13, 659–664. [Link]

  • Wang, L., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica, 46(6), 1706–1721. [Link]

  • Nielsen, E. Ø., & Drejer, J. (1988). Inhibition of [3H]alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid binding by the excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid. European Journal of Pharmacology, 145(3), 357–359. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Iodo-5-methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10558-44-8 | Formula: C


H

IN

O | MW: 223.99 g/mol

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist: Handling 4-Iodo-5-methylisoxazol-3-amine requires a shift in mindset from standard organic handling to a protocol that respects both its halogenated nature and the inherent energetics of the isoxazole core. While often categorized generically as an "irritant," the iodine substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to its non-halogenated analogs. Furthermore, isoxazole rings can exhibit thermal instability under stress. This guide prioritizes containment and permeation resistance to ensure data integrity and researcher safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a "Triad of Irritation" coupled with potential systemic risks.[1][2][3]

Hazard ClassGHS CodeDescriptionMechanistic Insight
Skin Irritant H315 Causes skin irritation.[2][3][4][5]Amines can react with skin proteins; iodine increases lipid solubility.
Eye Irritant H319 Causes serious eye irritation.[1][2][4][6]Basic amine functionality can cause corneal opacity if untreated.
Respiratory H335 May cause respiratory irritation.[1][2][3]Fine dusts are easily inhaled; mucous membranes are highly susceptible.
Acute Toxicity H302/H312Harmful if swallowed/contact.Conservative estimate: Treat as toxic due to metabolic potential of isoxazoles.

Critical Safety Note: Isoxazole derivatives possess a N-O bond with inherent ring strain. While this specific iodinated derivative is generally stable, avoid high heat (>100°C) or strong mechanical shock during scale-up, as rapid decomposition can occur.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective barriers.

Hand Protection: The "Double-Shell" Protocol

Standard 4-mil nitrile gloves provide only incidental splash protection against halogenated amines.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Laminate (Silver Shield®) for prolonged handling.

  • Rationale: Halogenated aromatics can permeate thin nitrile in <15 minutes. The air gap between two gloves significantly delays breakthrough.

PPE Selection Specifications[4][7][8][9][10]
Body AreaStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spills)Technical Justification
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses allow vapor/dust bypass. Goggles seal the ocular cavity.
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100/OV Respirator (if outside hood)Iodine-containing dusts are heavy but mobile. Engineering controls are primary.
Body Lab Coat (Poly/Cotton or Nomex)Tyvek® Apron or Sleeve CoversCotton absorbs; Tyvek repels. Essential during liquid transfers.
Footwear Closed-toe, leather/synthetic uppersChemical resistant over-bootsPrevents absorption into canvas/mesh shoes in case of a drop.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the appropriate level of protection based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant Quantity > 1g? Solid->Quant Solvent Solvent Type? Liquid->Solvent Std_PPE Standard PPE: Nitrile (Double), Goggles, Lab Coat, Fume Hood Quant->Std_PPE No High_PPE Enhanced PPE: Add Tyvek Sleeves, Consider N95 if static prone Quant->High_PPE Yes DCM Halogenated (e.g., DCM) Solvent->DCM Polar Polar (e.g., DMSO/MeOH) Solvent->Polar Barrier CRITICAL: Laminate Gloves (Silver Shield) Required DCM->Barrier Std_Liq Standard Nitrile (Double) Change every 30 mins Polar->Std_Liq

Caption: Workflow for selecting PPE based on physical state and solvent carrier. Note the strict requirement for laminate gloves when used with halogenated solvents.

Operational Protocols

A. Weighing & Transfer (Static Control)

Isoxazole amines as dry powders often carry significant static charge, causing "fly-away" dust that contaminates the balance and user.

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing vessel before adding the solid.

  • Technique: Do not use a spatula directly if the powder is clumping. Use the "tap and pour" method from a tared vial to minimize aerosolization.

B. Solubilization
  • Solvent Choice: When dissolving in DCM or Chloroform, the permeation rate through nitrile increases drastically.

  • Protocol: If using >50 mL of halogenated solvent, wear Silver Shield (Laminate) gloves under outer nitrile gloves. The laminate layer provides the chemical resistance; the nitrile provides grip.

Disposal & Emergency Response

Waste Segregation

This compound contains Iodine.[7] It must not be mixed with standard non-halogenated organic waste if your facility incinerates waste, as iodine release can damage catalytic oxidizers.

  • Primary Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains 4-Iodo-5-methylisoxazol-3-amine" and "Halogenated."

Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.[1][8][7][9]

Spill_Response Assess 1. Assess Volume & Hazard Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major PPE_Up Don PPE: Double Gloves, Goggles, Lab Coat Minor->PPE_Up Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Absorb: Use Vermiculite or Spill Pads PPE_Up->Absorb Clean Clean Surface: Soap/Water Wash (Avoid Acetone) Absorb->Clean Dispose Dispose: Seal in Bag Label 'Halogenated' Clean->Dispose

Caption: Decision matrix for spill response. Note that acetone is avoided during cleaning to prevent thinning of nitrile gloves.

References

  • PubChem. (n.d.). Compound Summary: Isoxazol-3-amine derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.